Cinnamaldehyde oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDOYIAKHIMAN-DAAQNPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-81-1, 59336-59-3 | |
| Record name | Cinnamaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13372-81-1 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC47500 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cinnamaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of cinnamaldehyde (B126680) oxime. The information is curated for professionals in the fields of chemical synthesis and drug development, with a focus on detailed experimental protocols, quantitative data, and logical workflows.
Synthesis of Cinnamaldehyde Oxime
This compound is primarily synthesized through the condensation reaction of cinnamaldehyde with a hydroxylamine (B1172632) salt in the presence of a base. Various methods have been developed to optimize this reaction, including conventional solution-phase synthesis and green chemistry approaches.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the oxime.
Caption: General reaction for the synthesis of this compound.
Synthesis Methods and Quantitative Data
Several protocols for the synthesis of this compound have been reported, with variations in reagents, solvents, and reaction conditions, leading to different yields and purities. A summary of these methods is presented in the table below.
| Method | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |
| Aqueous NaOH | Cinnamaldehyde, Hydroxylamine, NaOH | Water | 10 min | Ambient | 66% | [1] |
| Aqueous NaOH with Hydroxylamine Sulfate (B86663) | Cinnamaldehyde, Hydroxylamine sulfate, NaOH | Water | 25 min (addition) | 3 °C to RT | 70% | [2] |
| Anhydrous K2CO3 in THF | Cinnamaldehyde, Hydroxylamine hydrochloride, K2CO3 | THF | 50-60 min | Stirred | 75-82% | [3] |
| Solvent-Free Grinding | Cinnamaldehyde, Hydroxylamine hydrochloride, Bi2O3 | None | 1.5-3 min | Room Temperature | ~98% | [4] |
Table 1: Summary of synthetic methods for this compound with corresponding quantitative data.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of this compound using hydroxylamine sulfate and sodium hydroxide (B78521) in an aqueous medium.
Synthesis of this compound via Aqueous NaOH with Hydroxylamine Sulfate[2]
Materials:
-
Cinnamaldehyde (53.3 g, 0.40 mol)
-
Hydroxylamine sulfate (39.1 g, 0.48 mol)
-
Sodium hydroxide (17.7 g, 0.44 mol)
-
Deionized water
-
Toluene (B28343) (for recrystallization)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer and cooling bath
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
A solution of hydroxylamine sulfate (39.1 g) in deionized water (79.5 g) is prepared in the reaction vessel.
-
Cinnamaldehyde (53.3 g) is added to the hydroxylamine sulfate solution.
-
The mixture is cooled to 3 °C using an ice-water bath.
-
A solution of sodium hydroxide (17.7 g) in water (17.7 g) is added dropwise over a period of 25 minutes, maintaining the temperature of the reaction mixture below 10 °C.
-
Upon completion of the addition, the this compound precipitates out of the solution.
-
The reaction mixture is allowed to warm to room temperature while stirring is continued for an additional 30 minutes.
-
The crude product is collected by filtration using a Büchner funnel.
-
The crude product is washed with cold deionized water.
-
For purification, the crude this compound is recrystallized from hot toluene to yield white crystals.
-
The purified crystals are dried in a vacuum oven.
Yield: 70%
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the protocol above.
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
The structural and physical properties of this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Light brown powder or white crystals | [1][2] |
| Melting Point | 115-125 °C | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: Physical properties of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Technique | Key Data | Reference(s) |
| IR (Infrared) | A broad =N-OH band is observed around 3166 cm⁻¹. The C=O band of the starting cinnamaldehyde is absent. | [3] |
| ¹H-NMR | The –OH proton appears as a broad singlet at approximately 13.0 ppm. | [3] |
| ¹³C-NMR | Data available in the literature, confirming the carbon skeleton of the molecule. | [3] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 147. Further fragmentation data is available in public databases such as PubChem. |
Table 3: Summary of key spectroscopic data for this compound.
Biological Activity and Signaling Pathways
While the parent compound, cinnamaldehyde, has been extensively studied for its diverse biological activities, research on this compound is more limited. However, some studies have indicated its potential in specific areas.
Known Biological Activities
-
Antibiofilm Activity: this compound has demonstrated a marked inhibitory effect on biofilm formation in Vibrio harveyi.[5]
-
Anthelmintic Activity: There is evidence to suggest that this compound possesses anthelmintic properties.
Signaling Pathways
Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound in the context of drug development for human diseases. The majority of research into the molecular mechanisms of cinnamaldehyde-related compounds has focused on the parent aldehyde.
For context, cinnamaldehyde is known to modulate several key signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway is a primary mechanism for the anti-inflammatory effects of cinnamaldehyde.
-
PI3K/Akt Pathway: Cinnamaldehyde has been shown to inhibit this pathway, which is crucial for cell survival and proliferation, particularly in cancer cells.
-
MAPK Pathway: Modulation of this pathway by cinnamaldehyde contributes to its pro-angiogenic and wound-healing effects.
The following diagram illustrates the known signaling pathways of the parent compound, cinnamaldehyde. It is important to note that these pathways may not be directly applicable to this compound, and further research is required to determine its specific molecular targets and mechanisms of action.
Caption: Known signaling pathways modulated by the parent compound, cinnamaldehyde.
Conclusion
This compound is a readily synthesizable derivative of cinnamaldehyde with established methods for its preparation and characterization. While its biological activities are not as extensively documented as its parent compound, emerging evidence of its antibiofilm and anthelmintic properties suggests potential for further investigation in drug development. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this compound and its applications.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 5. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of Cinnamaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of cinnamaldehyde (B126680) oxime. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Cinnamaldehyde oxime is a derivative of cinnamaldehyde, a major component of cinnamon. The introduction of the oxime functional group alters its electronic and steric properties, influencing its chemical reactivity and biological interactions.
Identification and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1E,2E)-N-(3-phenylprop-2-enylidene)hydroxylamine | |
| Synonyms | Cinnamaldoxime, 3-Phenylacrylaldehyde oxime | |
| CAS Number | 13372-81-1 | |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Light brown or orange to brown solid/powder |
Physicochemical Data
The following table summarizes key quantitative physicochemical data for this compound.
| Property | Value | Reference(s) |
| Melting Point | 114-125 °C | |
| Boiling Point | 280.3 °C at 760 mmHg (Predicted) | |
| Solubility | Insoluble in water. Soluble in organic solvents like ether and chloroform. | |
| pKa | 10.46 ± 0.11 (Predicted) | |
| LogP | 2.78 (ACD/LogP) | |
| Polar Surface Area | 32.59 Ų | |
| Density | 0.97 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 165.1 °C | |
| Refractive Index | 1.513 |
Synthesis and Characterization
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cinnamaldehyde with hydroxylamine (B1172632).
Experimental Protocol:
-
Preparation of Hydroxylamine Solution: Dissolve 39.1 g (0.48 mols) of hydroxylamine sulfate (B86663) in 79.5 g of water.
-
Reaction Setup: In a reaction vessel, add 53.3 g (0.40 mols) of cinnamaldehyde to the hydroxylamine solution.
-
Cooling: Cool the mixture in an ice-water bath to 3 °C.
-
Addition of Base: Slowly add a solution of 17.7 g (0.44 mol) of NaOH in 17.7 g of water over a period of 25 minutes. The this compound will precipitate out of the solution.
-
Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and then filter the crude product.
-
Purification: Recrystallize the crude product from toluene (B28343) to obtain pure this compound as white crystals. The reported yield is approximately 70%.
Spectral Characterization
-
1H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the vinylic protons of the propenyl chain, the oxime proton, and the aldehydic proton.
-
13C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the vinyl carbons, and the carbon of the oxime group.
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the instrument used.
The IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm-1) | Assignment |
| ~3356 | O-H stretch (of the oxime) |
| ~1630 | C=N stretch (of the oxime) |
| ~1444 | C=C stretch (aromatic) |
| ~976-987 | =C-H bend (trans-alkene) |
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (147.17 g/mol ). Fragmentation patterns would likely involve cleavage of the C-C single bond between the vinyl group and the phenyl ring, as well as fragmentation of the oxime moiety.
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound is an active area of research, the extensive studies on its parent compound, cinnamaldehyde, provide insights into its potential mechanisms of action. Cinnamaldehyde is known to possess anti-inflammatory, antimicrobial, and anticancer properties. It is plausible that this compound shares some of these activities, potentially with modified potency or selectivity.
Potential Anti-inflammatory Mechanisms
Cinnamaldehyde has been shown to modulate key inflammatory pathways. This compound may exert similar effects through the following mechanisms:
-
Inhibition of the NF-κB Pathway: Cinnamaldehyde can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Modulation of MAPK Signaling: Cinnamaldehyde can also affect the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to inflammatory stimuli.
Potential Anticancer Mechanisms
Cinnamaldehyde has demonstrated anticancer activity through various mechanisms that could be relevant for its oxime derivative:
-
Induction of Apoptosis: Cinnamaldehyde can induce programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.
-
Anti-Angiogenesis: It can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.
-
Cell Cycle Arrest: Cinnamaldehyde can halt the proliferation of cancer cells by arresting the cell cycle at different phases.
An In-depth Technical Guide to the Crystal Structure of Cinnamaldehyde Oxime
This guide provides a comprehensive analysis of the crystal structure of (1Z,2E)-cinnamaldehyde oxime, tailored for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies, offering insights into the molecule's conformation, intermolecular interactions, and experimental procedures for its structural determination.
Molecular Conformation and Crystal Packing
The crystal structure of (1Z,2E)-cinnamaldehyde oxime (C₉H₉NO) reveals the presence of two independent molecules, designated as A and B, within the asymmetric unit.[1][2][3][4] These two molecules exhibit slight conformational differences. The dihedral angle between the phenyl ring and the oxime group is 15.38(12)° in molecule A, while it is 26.29(11)° in molecule B.[1][2][3][4] This variation in conformation is primarily due to rotation around the C1—C7, C8—C9, and C7—C8 bonds.[1][2]
In the crystal lattice, molecules A and B are linked in a head-to-head fashion through O—H⋯N hydrogen bonds, forming zigzag chains that propagate along the[5] axis.[1][2][3] The stability of the three-dimensional structure is further enhanced by C—H⋯π interactions, which occur both within and between these chains.[1][2]
Quantitative Crystallographic Data
The crystallographic data for (1Z,2E)-cinnamaldehyde oxime has been determined by X-ray diffraction analysis. The key parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [1][2]
| Parameter | Value |
| Empirical Formula | C₉H₉NO |
| Formula Weight | 147.17 |
| Temperature | 100 K |
| Wavelength | Mo Kα radiation |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| Unit Cell Dimensions | |
| a | 10.231 (5) Å |
| b | 7.584 (3) Å |
| c | 41.816 (18) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 3245 (2) ų |
| Z | 16 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Measured Reflections | 34431 |
| Independent Reflections | 3944 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.043 |
| wR(F²) | 0.113 |
| Goodness-of-fit (S) | 1.10 |
Table 2: Key Torsion and Dihedral Angles [1][2]
| Angle | Molecule A | Molecule B |
| Dihedral angle between phenyl ring and oxime group | 15.38 (12)° | 26.29 (11)° |
| Torsion angle C1—C7—C8—C9 | -174.32 (11)° | -179.24 (11)° |
Experimental Protocols
The determination of the crystal structure of cinnamaldehyde (B126680) oxime involves several key experimental steps, from synthesis to data analysis.
1. Synthesis and Crystallization: [2] Cinnamaldehyde oxime is synthesized by reacting cinnamaldehyde with hydroxylamine (B1172632) hydrochloride. To a solution of cinnamaldehyde (10 mmol) in ethanol (B145695) (20 ml), a solution of hydroxylamine hydrochloride (39.7 mmol) in water (7.5 ml) is added dropwise. The mixture is then stirred at 60°C for three hours. Following the reaction, the solvent is partially removed, and the remaining mixture is poured into water and extracted with chloroform. The combined organic layers are dried and concentrated to yield the product.
2. X-ray Diffraction Data Collection: [1][2] A suitable single crystal of this compound is mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is maintained at a low temperature (100 K) to minimize thermal vibrations. Data is collected using Mo Kα radiation. A multi-scan absorption correction is applied to the collected data.[2]
3. Structure Solution and Refinement: [1][3] The crystal structure is solved using direct methods with software such as SHELXS97.[1][3] The structure is then refined by full-matrix least-squares on F² using programs like SHELXL2014.[3] Hydrogen atoms bonded to oxygen are located from a difference Fourier map and refined freely, while carbon-bound hydrogen atoms are placed in geometrically calculated positions.[2]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of Cinnamaldehyde Oxime: A Technical Guide
Introduction
Cinnamaldehyde (B126680) oxime, a derivative of cinnamaldehyde, is a molecule of interest in organic synthesis and medicinal chemistry. As with many oximes, it can exist as two geometric isomers, syn (Z) and anti (E), which can exhibit distinct physical, chemical, and biological properties. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for understanding the structure-activity relationships of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cinnamaldehyde oxime, complete with detailed experimental protocols and a workflow for its synthesis and analysis.
Spectroscopic Data
The spectroscopic data for the syn-(Z) and anti-(E) isomers of this compound are summarized below. The distinct spatial arrangement of the hydroxyl group relative to the vinyl proton results in noticeable differences in their NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra
| Assignment | (1Z,2E)-Cinnamaldehyde Oxime (syn) [1] | (1E,2E)-Cinnamaldehyde Oxime (anti) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| δ (ppm) | Signal (Multiplicity, J in Hz) | Signal (Multiplicity, J in Hz) |
| H-1 (CH=N) | 7.94 (t, J = 4.8) | ~8.1 (d) |
| H-2 (C=CH-Ar) | 7.28 - 7.55 (m) | ~7.0-7.2 (m) |
| H-3 (CH=CH-Ar) | 6.84 (d, J = 5.6) | ~6.9 (d) |
| Ar-H | 7.28 - 7.55 (m) | 7.2 - 7.5 (m) |
| N-OH | ~9.0 (br s) | ~9.0 (br s) |
¹³C NMR Spectra
| Assignment | (1Z,2E)-Cinnamaldehyde Oxime (syn) [1] | (1E,2E)-Cinnamaldehyde Oxime (anti) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 100.5 MHz | 100.5 MHz |
| δ (ppm) | Signal | Signal |
| C-1 (CH=N) | 152.0 | ~150 |
| C-2 (C=CH-Ar) | 121.5 | ~123 |
| C-3 (CH=CH-Ar) | 139.2 | ~138 |
| C-4 (Ar-C) | 135.7 | ~136 |
| C-5, C-9 (Ar-CH) | 127.0 | ~127 |
| C-6, C-8 (Ar-CH) | 128.8 | ~129 |
| C-7 (Ar-CH) | 129.0 | ~129 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3356 | O-H stretch | [1] |
| 1630 | C=N stretch | [1] |
| 1444 | C=C (aromatic) stretch | [1] |
| 1291 | C-N stretch | [1] |
| 987, 976, 955 | =C-H bend (out-of-plane) | [1] |
| 747, 691 | C-H bend (aromatic, out-of-plane) | [1] |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 147 | [M]⁺ |
| 130 | [M - OH]⁺ |
| 129 | [M - H₂O]⁺ |
| 115 | [M - H₂O - CH]⁺ |
| 103 | [C₈H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of (1Z,2E)-Cinnamaldehyde Oxime[1]
A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (B145695) (20 ml) is treated with a solution of hydroxylamine (B1172632) hydrochloride (2.74 g, 39.7 mmol) in water (7.5 ml). The mixture is stirred at 60°C for 3 hours. After cooling, approximately half of the solvent is removed under reduced pressure. The remaining mixture is poured into water (50 ml) and extracted with chloroform (B151607) (3 x 20 ml). The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel using dichloromethane (B109758) as the eluent to yield (1Z,2E)-cinnamaldehyde oxime.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of the this compound isomer in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-500.
Logical Workflow
The following diagram illustrates the workflow from the synthesis of this compound to its spectroscopic characterization.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Solubility and Stability of Cinnamaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of cinnamaldehyde (B126680) oxime. Due to the limited availability of direct experimental data in published literature for this specific molecule, this document combines available estimated data with established chemical principles governing oximes and their parent aldehydes. It further presents detailed, robust experimental protocols for researchers to determine these critical parameters in a laboratory setting.
Introduction to Cinnamaldehyde Oxime
This compound ((NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine) is an organic compound formed from the condensation of cinnamaldehyde and hydroxylamine. As an α,β-unsaturated aldoxime, its chemical behavior is dictated by the phenyl group, the conjugated double bond system, and the oxime functional group. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and drug development, as these properties directly influence bioavailability, formulation, and shelf-life.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are a mix of experimentally derived and computationally estimated data.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| CAS Number | 13372-81-1 | The Good Scents Company[2] |
| Appearance | Light brown powder | ECHEMI[3] |
| Melting Point | 115-125 °C | ECHEMI[3] |
| pKa (Predicted) | 10.46 ± 0.11 | ECHEMI[3] |
| XlogP3 (Estimated) | 2.2 | The Good Scents Company[2] |
| logP (octanol/water) | 2.160 (Crippen Method) | Cheméo[4] |
| Water Solubility | Insoluble / 2366 mg/L @ 25°C (est.) | ECHEMI, The Good Scents Company[2][3] |
| log₁₀WS (mol/L) | -1.53 (Crippen Method) | Cheméo[4] |
Note: The reported water solubility data is conflicting, with qualitative sources stating "insoluble" and others providing an estimated value. This underscores the need for experimental determination.
Solubility Studies
Solubility is a critical determinant of a compound's suitability for pharmaceutical development. Currently, comprehensive experimental solubility data for this compound across a range of solvents and pH values is not widely published.
Predicted and Known Solubility
Based on its estimated LogP and available data, this compound is predicted to be poorly soluble in aqueous media and more soluble in organic solvents.
| Solvent/Medium | Expected Solubility | Rationale |
| Water | Very Low | High LogP value; qualitative reports of insolubility.[3][4] |
| Phosphate Buffer (pH 7.4) | Very Low | The molecule is neutral at physiological pH, similar to water. |
| Methanol, Ethanol | Soluble to Freely Soluble | Parent compound, cinnamaldehyde, is soluble in alcohols. |
| Acetonitrile (B52724) (ACN) | Soluble to Freely Soluble | Commonly used as a solvent for similar non-polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | High-polarity aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Deionized Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm syringe filters (PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.3)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials (this ensures saturation is achieved). For example, add ~10 mg of the compound to 2 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).
-
Shaking: Allow the samples to equilibrate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to confirm equilibrium has been met (i.e., concentrations are unchanged from 24 to 48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µg/mL.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Studies
The stability of a drug candidate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Expected Stability Profile and Degradation Pathways
While specific data for this compound is unavailable, its stability can be predicted based on the known reactivity of its parent aldehyde and the oxime functional group.
-
Hydrolytic Degradation: Oximes are known to be susceptible to acid-catalyzed hydrolysis, which would cleave the C=N bond to regenerate cinnamaldehyde and hydroxylamine.[5][6] This degradation is expected to be significant under acidic pH conditions and accelerated by heat. Stability is generally higher at neutral and basic pH.[6]
-
Oxidative Degradation: The parent compound, cinnamaldehyde, is highly unstable in the presence of oxygen and readily oxidizes.[7][8] The primary oxidation product is often cinnamic acid.[9] It is highly probable that this compound is also susceptible to oxidation, potentially at the allylic position or leading to cleavage of the conjugated system.
-
Photodegradation: Compounds with extended conjugation, like this compound, often absorb UV radiation and can be prone to photolytic degradation, which may involve isomerization (E/Z) or more complex rearrangements.
-
Thermal Degradation: The compound is likely to degrade at elevated temperatures, with the degradation rate dependent on the presence of oxygen, water, and pH.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Temperature-controlled ovens, water baths
-
Photostability chamber
-
pH meter
-
Validated analytical method (see Section 4.3)
Procedure: A summary of typical stress conditions is provided in the table below. For each condition, a parallel control sample (protected from stress) should be analyzed.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80°C for several hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze. |
| Base Hydrolysis | Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw samples at time points, neutralize with an equivalent amount of acid, dilute, and analyze. |
| Oxidation | Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. Withdraw samples, dilute, and analyze. |
| Thermal Degradation | Store the solid drug powder in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 8-24 hours). Also, store the drug solution at 60-80°C. Cool, dissolve/dilute, and analyze. |
| Photostability | Expose the solid drug powder and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples alongside a control sample protected from light. |
Analysis of Results:
-
Calculate the percentage of degradation for each condition.
-
Examine chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area.
-
Ensure peak purity of the main peak using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.
-
Aim for 5-20% degradation to ensure that the primary degradation products are generated without being degraded themselves.
Proposed Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a validated reverse-phase HPLC (RP-HPLC) method capable of accurately quantifying this compound in the presence of its process impurities and degradation products.
Starting HPLC Parameters (based on methods for Cinnamaldehyde[10][11]):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient. Start at 60:40 (A:B), ramp to 20:80 over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Detector | UV/PDA at a wavelength of ~280-290 nm (based on cinnamaldehyde's absorbance) |
| Diluent | Acetonitrile:Water (50:50) |
Method Development & Validation:
-
Specificity: Inject solutions from the forced degradation study. The method is specific if it can resolve the main this compound peak from all degradation product peaks and any known impurities.
-
Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 1-100 µg/mL) and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: Determine the recovery of the drug by analyzing samples with a known amount of added this compound (spiking). Recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to assess the sensitivity of the method.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under small variations.
Visualizations: Stability Concepts and Workflows
Caption: General Workflow for a Forced Degradation Study.
Caption: Key Factors Influencing this compound Stability.
References
- 1. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 13372-81-1 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound (CAS 13372-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. jmpas.com [jmpas.com]
Biological Activity Screening of Cinnamaldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, is well-documented for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of cinnamaldehyde into its oxime form presents a promising avenue for the development of novel therapeutic agents with potentially enhanced stability and modified biological activity. This technical guide provides a comprehensive overview of the biological activity screening of cinnamaldehyde oxime, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cinnamaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base.
Experimental Protocol: One-pot Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine hydroxylamine hydrochloride (3.60 mmol), redistilled cinnamaldehyde (3.60 mmol), and anhydrous potassium carbonate (5.6 mmol) in 100 mL of redistilled tetrahydrofuran (B95107) (THF).
-
Reaction Execution: Stir the resulting mixture at room temperature for approximately 50-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture three times with 50 mL of chloroform (B151607).
-
Purification: Combine the organic extracts, wash once with water, and then evaporate the chloroform under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield this compound as a colorless oil.
Antimicrobial and Antifungal Activity
This compound and its derivatives have demonstrated notable activity against a range of microbial and fungal pathogens.
Quantitative Data
The following tables summarize the minimum inhibitory concentrations (MIC) and 50% effective concentrations (EC50) of this compound and its derivatives against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of trans-Cinnamaldehyde Oxime against Bacteria and Yeast [1]
| Microorganism | Strain | MIC (mg/L) |
| Candida albicans | 37.50 | |
| Aspergillus brasiliensis | 37.50 |
Table 2: Antifungal Activity (EC50) of this compound Ester Derivatives [2]
| Compound | Rhizoctonia solani (μg/mL) | Gaeumannomyces graminis (μg/mL) |
| II-18 | 4.62 | 3.49 |
| II-19 | 4.19 | 3.28 |
| II-22 | - | 6.75 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium at 37°C. Dilute the overnight culture in fresh Mueller Hinton broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the stock solution in Mueller Hinton broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add 10 μL of the prepared microbial suspension to each well containing the diluted test compound. Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Experimental Workflow: MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity
While specific quantitative data for the anticancer activity of this compound is limited in the reviewed literature, extensive research on the parent compound, cinnamaldehyde, provides a strong basis for its potential efficacy. Cinnamaldehyde has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
Quantitative Data for Cinnamaldehyde
The following table presents the 50% inhibitory concentration (IC50) values for cinnamaldehyde against different cancer cell lines.
Table 3: IC50 Values of Cinnamaldehyde against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A375 | Human Melanoma | 31 | 72 |
| PLC/PRF/5 | Human Hepatoma | ~40 µM (at 24h shows ~50% viability) | 24 |
| HL-60 | Human Promyelocytic Leukemia | ~20 µM (at 24h shows ~50% viability) | 24 |
| MCF-7 | Breast Cancer | 58 µg/mL | 24 |
| MCF-7 | Breast Cancer | 140 µg/mL | 48 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]
Postulated Signaling Pathways in Cancer
Based on studies of cinnamaldehyde, this compound may exert its anticancer effects through the induction of apoptosis via several signaling pathways.
Cinnamaldehyde has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[5] This triggers the release of cytochrome c into the cytosol, activating a caspase cascade that culminates in apoptosis.
Caption: Postulated Intrinsic Apoptosis Pathway for this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of cinnamaldehyde. Activation of JNK and p38 kinases has been observed following treatment with cinnamaldehyde, leading to the induction of apoptosis.[6]
Caption: Postulated MAPK Signaling Pathway in this compound-Induced Apoptosis.
Anti-inflammatory Activity
Similar to its anticancer properties, the anti-inflammatory effects of this compound are not yet well-quantified. However, cinnamaldehyde has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.
Quantitative Data for Cinnamaldehyde
The following table shows the inhibitory effects of cinnamaldehyde on the production of inflammatory markers.
Table 4: Anti-inflammatory Activity of Cinnamaldehyde [7]
| Inflammatory Marker | Cell/Model System | IC50 or Effect |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | IC50: 45.56 ± 1.36 µM |
| TNF-α Production | LPS-stimulated RAW264.7 macrophages | IC50: 29.58 ± 0.34 µM |
| Paw Edema | Carrageenan-induced in vivo model | Significant reduction at 1.25 and 2.5 mg/kg |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Culture RAW264.7 macrophages in a 96-well plate. Treat the cells with various concentrations of this compound in the presence of an inflammatory stimulus, such as lipopolysaccharide (LPS; 100 ng/mL), for 24 hours.
-
Griess Assay: After incubation, collect the cell culture supernatant.
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Postulated Anti-inflammatory Signaling Pathway
Cinnamaldehyde is known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[8][9] It is hypothesized that this compound may exert similar effects.
Caption: Postulated Inhibition of the NF-κB Pathway by this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a bioactive molecule, particularly in the realms of antimicrobial and antifungal applications. While its anticancer and anti-inflammatory potential is strongly suggested by the activities of its parent compound, cinnamaldehyde, further research is imperative. Future studies should focus on generating specific quantitative data (IC50 values, in vivo efficacy) for this compound in various cancer and inflammatory models. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to undertake these critical next steps in the exploration of this compound's full therapeutic potential.
References
- 1. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of this compound ester derivatives [nyxxb.cn]
- 3. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamaldehyde oxime reaction mechanism with hydroxylamine
An In-Depth Technical Guide to the Reaction of Cinnamaldehyde (B126680) with Hydroxylamine (B1172632)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between cinnamaldehyde and hydroxylamine to form cinnamaldehyde oxime. It delineates the core reaction mechanism under both acidic and basic conditions, supported by detailed mechanistic diagrams. A compilation of quantitative data from various synthetic protocols is presented in tabular format for comparative analysis. Furthermore, this document includes detailed experimental procedures for the synthesis and characterization of this compound, alongside a summary of its key physicochemical and spectroscopic properties. The potential biological significance of oximes, with a focus on their role as kinase inhibitors, is also discussed and visualized.
Introduction
Cinnamaldehyde, the primary constituent of cinnamon oil, is an α,β-unsaturated aromatic aldehyde renowned for its characteristic flavor and aroma. Its reaction with hydroxylamine, a nucleophilic reagent, yields this compound, a compound of significant interest in synthetic and medicinal chemistry. Oximes, characterized by the R1R2C=NOH functional group, serve as versatile intermediates in organic synthesis, notably in the Beckmann rearrangement to form amides.[1][2] Moreover, the oxime moiety is recognized as a pharmacophore in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[3][4] This guide aims to provide a detailed technical examination of the formation of this compound, covering its mechanistic underpinnings, synthesis, and characterization.
Reaction Mechanism: Cinnamaldehyde and Hydroxylamine
The formation of this compound from cinnamaldehyde and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form the final oxime product. The overall reaction rate and mechanism are highly dependent on the pH of the reaction medium, with distinct acid-catalyzed and base-promoted pathways.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of cinnamaldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.[5] The subsequent steps involve proton transfers to form a good leaving group (water) and its eventual elimination to yield the protonated oxime, which is then deprotonated to give the final product.[1][6] The dehydration of the tetrahedral intermediate is typically the rate-determining step in the pH range of approximately 3 to 7.[6]
Caption: Acid-catalyzed mechanism of this compound formation.
Base-Promoted Mechanism
In a basic medium, the reaction does not typically involve catalysis in the classical sense but is promoted by the presence of a base. Hydroxylamine itself is a sufficiently strong nucleophile to attack the carbonyl carbon of cinnamaldehyde directly, without prior activation of the aldehyde. The base, such as sodium hydroxide (B78521) or sodium carbonate, serves to neutralize the hydroxylamine hydrochloride often used as the starting material, liberating the free hydroxylamine.[7] The base also facilitates the deprotonation steps in the formation and subsequent dehydration of the tetrahedral intermediate.
Caption: Base-promoted mechanism of this compound formation.
Quantitative Data Summary
The synthesis of this compound can be achieved under various conditions, leading to a range of reported yields. The following table summarizes quantitative data from selected experimental protocols.
| Reference | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |
| PrepChem[5] | NaOH | Water | 3 °C to RT | ~30 min | 70 |
| Aliyu et al.[8] | K₂CO₃ | THF | Reflux | 50 min | 75-82 (for oxime ether) |
| Sharma et al.[7] | None (Mineral Water) | Methanol/Mineral Water | Room Temp. | ~10 min | High (unspecified) |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydroxide[7]
This protocol describes a straightforward method for the preparation of this compound using a strong base.
-
Materials:
-
Cinnamaldehyde (53.3 g, 0.40 mol)
-
Hydroxylamine sulfate (B86663) (39.1 g, 0.48 mol)
-
Sodium hydroxide (17.7 g, 0.44 mol)
-
Water (97.2 g)
-
Toluene (B28343) (for recrystallization)
-
-
Procedure:
-
A solution of hydroxylamine sulfate in 79.5 g of water is prepared.
-
Cinnamaldehyde is added to the hydroxylamine sulfate solution.
-
The mixture is cooled in an ice-water bath to 3 °C.
-
A solution of sodium hydroxide in 17.7 g of water is added dropwise over 25 minutes, causing the precipitation of this compound.
-
The reaction mixture is allowed to warm to room temperature.
-
The crude product is collected by filtration.
-
The crude product is recrystallized from toluene to yield pure this compound as white crystals.
-
Protocol 2: One-Pot Synthesis of this compound Ethers[9]
This protocol details a one-pot synthesis that generates the oxime in situ, followed by alkylation to form an oxime ether.
-
Materials:
-
Cinnamaldehyde (3.60 mmol)
-
Hydroxylamine hydrochloride (3.60 mmol)
-
Anhydrous Potassium Carbonate (5.6 mmol)
-
Ethyl bromide (3.60 mmol)
-
Tetrahydrofuran (THF, 100 mL)
-
-
Procedure:
-
A mixture of hydroxylamine hydrochloride, cinnamaldehyde, and ethyl bromide in THF is prepared.
-
Excess anhydrous potassium carbonate is added to the mixture.
-
The resulting mixture is stirred for 50 minutes to one hour (reaction progress can be monitored by TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into cold water.
-
The product is extracted with chloroform, washed with water, and the solvent is removed under vacuum.
-
The final oxime ether is purified by vacuum distillation.
-
Physicochemical and Spectroscopic Data
The accurate identification of this compound is confirmed through its distinct physicochemical and spectroscopic properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [9][10][11] |
| Molecular Weight | 147.17 g/mol | [9][10][11] |
| IUPAC Name | (NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | [9] |
| CAS Number | 13372-81-1 | [9][10][11] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| IR (KBr, cm⁻¹) | 3356 (O-H), 1630 (C=N), 976, 955 (C=C trans) | [12] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 6.84 (d, 1H), 7.28-7.55 (m, 6H), 7.94 (t, 1H) | [12] |
| ¹³C NMR (100.5 MHz, CDCl₃, δ ppm) | 121.5, 127.0, 128.8, 129.0, 135.7, 139.2, 152.0 | [12] |
Biological Significance and Potential Signaling Pathways
Oxime-containing compounds have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[3][4] The introduction of an oxime group can enhance the biological potency of parent compounds, attributed in part to the oxime's ability to act as both a hydrogen bond donor and acceptor.[3]
While specific signaling pathways for this compound are not extensively detailed in the literature, many oxime derivatives have been identified as potent inhibitors of various kinases.[3] Kinase inhibition is a crucial mechanism in anticancer and anti-inflammatory therapies. The diagram below illustrates a generalized workflow of how an oxime-containing compound might be identified and validated as a kinase inhibitor, a common objective in drug development.
Caption: Generalized workflow for kinase inhibitor discovery.
For instance, certain aldoximes have been shown to induce apoptosis through the ERK1/2 and p38-MAPK signaling pathways.[13] This suggests that this compound could potentially modulate similar cellular processes, warranting further investigation for its therapeutic applications.
Conclusion
The reaction of cinnamaldehyde with hydroxylamine provides an efficient route to this compound, a valuable synthon and potential pharmacophore. The reaction mechanism is well-understood and can be controlled by adjusting the pH of the medium. The availability of straightforward and high-yielding synthetic protocols facilitates its accessibility for further research. Given the established biological activities of oximes, particularly as kinase inhibitors, this compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to explore the chemistry and potential applications of this versatile compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. jocpr.com [jocpr.com]
- 9. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamaldehyde oxime literature review and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde (B126680) oxime, a derivative of the well-known natural flavorant cinnamaldehyde, is a molecule of growing interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the existing literature on cinnamaldehyde oxime, covering its chemical and physical properties, historical context, synthesis, and known biological activities. This document consolidates quantitative data into structured tables, presents detailed experimental protocols from cited literature, and utilizes visualizations to illustrate key concepts and experimental workflows, serving as an in-depth resource for professionals in drug development and scientific research.
Introduction
Cinnamaldehyde, the primary constituent of cinnamon oil, has a rich history of use in traditional medicine and as a flavoring agent.[1][2] Its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, are well-documented.[3][4][5] The derivatization of cinnamaldehyde into its oxime introduces a hydroxylamino group, which can significantly alter its physicochemical properties and biological activities.[6] Oximes, as a class of compounds, are recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory properties.[6] This guide focuses specifically on this compound, providing a detailed overview of its scientific landscape.
History and Synthesis
While the parent compound, cinnamaldehyde, was first isolated in 1834 by Dumas and Péligot and synthesized by Chiozza in 1854, the specific history of the first synthesis of this compound is less documented in readily available literature.[1] However, the synthesis of oximes from aldehydes and hydroxylamine (B1172632) is a fundamental and well-established reaction in organic chemistry.
The preparation of this compound generally involves the reaction of cinnamaldehyde with hydroxylamine, typically in the presence of a base. A study by Brumberger and Goldschmidt in 1894 investigated the isomerism of cinnamaldoximes, indicating that the synthesis and study of these compounds have been of interest for over a century.[7]
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of this compound can be derived from standard organic chemistry practices and is alluded to in the literature.[8]
Materials:
-
Cinnamaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
Add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution to generate free hydroxylamine.
-
Dissolve cinnamaldehyde in a suitable solvent, such as ethanol.
-
Slowly add the cinnamaldehyde solution to the hydroxylamine solution with stirring.
-
The reaction is typically carried out at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound, may precipitate out of the solution or can be isolated by extraction.
-
The crude product can be purified by recrystallization from a suitable solvent.
A one-pot, four-component synthesis of oxime ethers from cinnamaldehyde has also been reported, which involves the reaction of cinnamaldehyde, hydroxylamine hydrochloride, an alkyl halide, and a base.[9]
Chemical and Physical Properties
This compound is a light brown powder.[8] It is insoluble in water.[8] The key chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [10][11] |
| Molecular Weight | 147.17 g/mol | [10][12] |
| CAS Number | 13372-81-1 | [8][10] |
| IUPAC Name | (NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | [10] |
| Synonyms | Cinnamaldoxime, 3-Phenyl-2-propenal oxime | [8][13] |
| Appearance | Light brown powder | [8] |
| Solubility | Insoluble in water | [8] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 114-125 °C | [8][14] |
| Boiling Point | 280.3 °C at 760 mmHg | [8] |
| Density | 0.97 g/cm³ | [8] |
| pKa | 10.46 ± 0.11 (Predicted) | [8] |
| LogP | 2.78 | [8] |
| Flash Point | 165.1 °C | [8] |
Spectroscopic Data
| Spectrum Type | Key Features | Source |
| IR Spectrum | Data available in the NIST WebBook | [13] |
| ¹³C NMR | Spectra available in PubChem | [10] |
| Mass Spectrometry | GC-MS data available in PubChem | [10] |
Biological Activity and Mechanism of Action
While the biological activities of cinnamaldehyde are extensively studied, research specifically on this compound is more limited. However, the introduction of an oxime group can significantly modulate the biological profile of a parent molecule.[6] Oximes have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6]
The biological activity of cinnamaldehyde is often attributed to its α,β-unsaturated aldehyde moiety, which can react with biological nucleophiles such as thiols in proteins.[15] This reactivity is implicated in its various effects, including the activation of the TRPA1 ion channel.[15] The conversion of the aldehyde to an oxime would alter this reactivity, potentially leading to different biological targets and mechanisms of action.
A study on the vasorelaxant effects of this compound in rat superior mesenteric artery has been reported, suggesting a potential role in cardiovascular pharmacology.[6]
The broader biological context of cinnamaldehyde provides a starting point for investigating the potential activities of its oxime derivative. Cinnamaldehyde has been shown to exert its effects through various mechanisms, including:
-
Anti-inflammatory effects: Inhibition of the NF-κB pathway and modulation of pro-inflammatory mediators.[3][16]
-
Antimicrobial effects: Disruption of bacterial cell membranes and inhibition of biofilm formation.[3]
-
Anticancer effects: Induction of apoptosis in cancer cells.[5]
Future research should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to understand its unique pharmacological profile.
Visualizations
Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Potential Areas of Biological Investigation
Caption: Potential pharmacological activities of this compound for future research.
Conclusion
This compound is a compound with a foundation in classical organic chemistry and significant potential for future pharmacological development. This guide has consolidated the available information on its history, synthesis, and physicochemical properties, while also highlighting the need for further research into its specific biological activities and mechanisms of action. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing molecule. As the field of medicinal chemistry continues to explore the derivatization of natural products, this compound stands out as a promising candidate for further investigation.
References
- 1. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. CINNAMALDEHYDE [smakbo.github.io]
- 3. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ia600607.us.archive.org [ia600607.us.archive.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (Z,)-Cinnamaldehyde oxime | C9H9NO | CID 24884261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound (CAS 13372-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound CAS#: 13372-81-1 [m.chemicalbook.com]
- 15. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of Cinnamaldehyde Oxime Derivatives: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis of cinnamaldehyde (B126680) oxime and its derivatives. It also explores their potential applications in drug development, focusing on their biological activities and underlying mechanisms of action.
Application Notes
Cinnamaldehyde, a key component of cinnamon, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of cinnamaldehyde oxime derivatives introduces a versatile scaffold that has shown promise in various therapeutic areas. These derivatives have been reported to possess significant antimicrobial, antifungal, and enzyme inhibitory properties.
The introduction of the oxime functional group can modulate the parent molecule's lipophilicity, electronic properties, and steric profile, leading to enhanced biological activity and selectivity. Researchers have explored these derivatives as potential agents against bacterial and fungal pathogens, as well as inhibitors of enzymes implicated in various diseases.
Key Biological Activities:
-
Antimicrobial Activity: this compound derivatives have demonstrated efficacy against a range of bacteria, including pathogenic strains. The proposed mechanisms of action include the inhibition of cell division protein FtsZ, disruption of biofilm formation, and interference with quorum sensing pathways.[1][2][3]
-
Antifungal Activity: Several this compound esters have shown potent antifungal activities against various pathogenic fungi.[4]
-
Enzyme Inhibition: Derivatives of cinnamaldehyde have been investigated as inhibitors of various enzymes, including tyrosinase and monoamine oxidase-B (MAO-B), suggesting their potential in treating hyperpigmentation disorders and neurodegenerative diseases, respectively.[5][6]
-
Anti-inflammatory and Neuroprotective Effects: Cinnamaldehyde and its derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway, and exhibit neuroprotective effects, indicating their potential in addressing inflammatory and neurodegenerative conditions.[7][8][9]
The versatility in synthetic approaches allows for the creation of a diverse library of this compound derivatives, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its derivatives.
Protocol 1: Classical Synthesis of this compound
This protocol is a conventional method for the synthesis of this compound using hydroxylamine (B1172632) sulfate (B86663).
Materials:
-
Cinnamaldehyde
-
Hydroxylamine sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Prepare a solution of 39.1 g (0.48 mols) of hydroxylamine sulfate in 79.5 g of water.
-
To this solution, add 53.3 g (0.40 mols) of cinnamaldehyde.
-
Cool the mixture in an ice-water bath to 3°C.
-
Separately, prepare a solution of 17.7 g (0.44 mol) of NaOH in 17.7 g of water.
-
Slowly add the NaOH solution to the cooled cinnamaldehyde mixture over a period of 25 minutes. The this compound will precipitate out of the solution.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the crude product.
-
Recrystallize the crude product from toluene to obtain pure this compound as white crystals.
Expected Yield: Approximately 70%.
Protocol 2: One-Pot Synthesis of this compound Ethers
This protocol describes a one-pot method for synthesizing this compound ethers, which are derivatives of this compound.
Materials:
-
Cinnamaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl bromide (e.g., ethyl bromide or methyl iodide)
-
Tetrahydrofuran (THF), redistilled
-
Water
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine hydroxylamine hydrochloride (3.60 mmol), redistilled cinnamaldehyde (3.60 mmol), and the desired alkyl bromide (3.60 mmol) in 100 mL of redistilled THF.
-
Add an excess of anhydrous potassium carbonate (5.6 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for 50 minutes to one hour.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the product from the aqueous mixture three times with 25 mL of chloroform.
-
Wash the combined chloroform extracts once with water.
-
Evaporate the chloroform under vacuum using a rotary evaporator.
-
Purify the resulting oxime ether by vacuum distillation.
Expected Yield: 75% to 82%.
Protocol 3: Solvent-Free Synthesis of this compound (Green Chemistry Approach)
This protocol outlines an environmentally friendly, solvent-free method for synthesizing this compound using grindstone chemistry.
Materials:
-
Cinnamaldehyde
-
Hydroxylamine hydrochloride
-
Bismuth(III) oxide (Bi₂O₃)
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Water
-
Filtration apparatus
Procedure:
-
In a mortar, combine cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).
-
Grind the mixture with a pestle for the required amount of time (typically 1.5-3 minutes).
-
Monitor the reaction completion by TLC.
-
Once complete, add 2 x 10 mL of ethyl acetate to the reaction mixture and filter to separate the Bi₂O₃.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the product.
-
Filter the precipitate and dry it under high vacuum to obtain the pure this compound.
Expected Yield: 60-98%.
Data Presentation
Table 1: Synthesis of this compound Derivatives - Reaction Conditions and Yields
| Synthesis Method | Reactants | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Classical Synthesis | Cinnamaldehyde, Hydroxylamine sulfate | NaOH | Water | > 25 min | 70 | N/A |
| One-Pot Synthesis | Cinnamaldehyde, Hydroxylamine hydrochloride, Alkyl bromide | K₂CO₃ | THF | 50-60 min | 75-82 | N/A |
| Solvent-Free | Cinnamaldehyde, Hydroxylamine hydrochloride | Bi₂O₃ | None | 1.5-3 min | 60-98 |
Table 2: Antimicrobial Activity of Cinnamaldehyde and its Oxime Derivatives
| Compound | Organism | Activity | Concentration (µg/mL) | Reference |
| Cinnamaldehyde | Vibrio parahaemolyticus | MIC | 200 | [10] |
| This compound | Vibrio parahaemolyticus | No inhibition | 500 | [10] |
| 4-BromoCNMA | Vibrio parahaemolyticus | MIC | 50 | [10] |
| 4-ChloroCNMA | Vibrio parahaemolyticus | MIC | 50 | [10] |
| 4-NitroCNMA | Vibrio parahaemolyticus | MIC | 50 | [10] |
| This compound | Vibrio harveyi | Biofilm reduction (57%) | 100 | [1] |
| 4-BromoCNMA | Vibrio harveyi | Biofilm reduction (100%) | 100 | [1] |
| 4-ChloroCNMA | Vibrio harveyi | Biofilm reduction (100%) | 100 | [1] |
Table 3: Antifungal Activity of this compound Ester Derivatives
| Compound | Fungus | EC₅₀ (µg/mL) | Reference |
| II-18 | Gaeumannomyces graminis | 3.49 | [4] |
| II-19 | Gaeumannomyces graminis | 3.28 | [4] |
| II-22 | Gaeumannomyces graminis | 6.75 | [4] |
| II-18 | Rhizoctonia solani | 4.62 | [4] |
| II-19 | Rhizoctonia solani | 4.19 | [4] |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Synthetic workflows for this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of bacterial cell division via FtsZ.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 4. Design, synthesis and antifungal activity of this compound ester derivatives [nyxxb.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives [mdpi.com]
Application Notes and Protocols: Cinnamaldehyde Oxime as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamaldehyde (B126680) oxime, a derivative of the naturally occurring flavor and fragrance compound cinnamaldehyde, serves as a versatile and readily accessible precursor for the synthesis of a variety of heterocyclic compounds. Its conjugated system and reactive oxime functionality allow for diverse cyclization strategies, leading to the formation of important heterocyclic scaffolds such as isoxazoles, isoxazolines, tetrazoles, and pyridines. These heterocycles are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and functional properties.
These application notes provide detailed protocols for the synthesis of several key heterocyclic systems from cinnamaldehyde oxime, along with characterization data and an overview of their potential applications, particularly focusing on their antifungal properties.
I. Synthesis of Heterocyclic Compounds from this compound
This compound can be readily prepared from cinnamaldehyde and hydroxylamine (B1172632). This intermediate can then be used in various cycloaddition and cyclization reactions to generate a range of heterocyclic structures.
A. Synthesis of Isoxazoles
Isoxazoles can be synthesized from this compound through a 1,3-dipolar cycloaddition reaction of an in situ generated nitrile oxide with an alkyne.
Experimental Protocol: Synthesis of 5-Cyclohex-1-enyl-3-styrylisoxazole [1]
-
Oxime Formation: To a solution of hydroxylamine hydrochloride (1.46 g, 21 mmol) in 80 mL of a 1:1 mixture of t-BuOH and water, add trans-cinnamaldehyde (2.6 g, 20 mmol).
-
Add NaOH (0.84 g, 21 mmol) to the mixture and stir at ambient temperature for 30 minutes. Monitor the reaction completion by TLC.
-
Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (5.9 g, 21 mmol) in small portions over 5 minutes.
-
Add CuSO4·5H2O (0.15 g, 0.6 mmol) and copper turnings (approximately 50 mg).
-
Add 1-ethynylcyclohexene (B1205888) (2.23 g, 21 mmol) and adjust the pH to approximately 6 with a few drops of 1M NaOH.
-
Continue stirring for another 6 hours.
-
Work-up and Purification: Pour the reaction mixture into 150 mL of ice/water and add 10 mL of dilute NH4OH to remove copper salts.
-
Collect the solid product by filtration.
-
Redissolve the product and pass it through a short plug of silica (B1680970) gel using a 1:6 mixture of ethyl acetate (B1210297) and hexanes as the eluent.
-
The final product, 5-cyclohex-1-enyl-3-styrylisoxazole, is obtained as an off-white solid.
Quantitative Data: Synthesis of 5-Cyclohex-1-enyl-3-styrylisoxazole
| Product | Yield | Melting Point (°C) |
| 5-Cyclohex-1-enyl-3-styrylisoxazole | 72% | 138-139 |
Reaction Pathway: Synthesis of Isoxazoles
Caption: Synthesis of isoxazoles from this compound.
B. Synthesis of Tetrazoles
5-Substituted-1H-tetrazoles can be synthesized from this compound via a [3+2] cycloaddition reaction with sodium azide, often catalyzed by a metal salt.
Experimental Protocol: Synthesis of (E)-5-Styryl-1H-tetrazole [2][3]
-
In a reaction vessel, combine (2E)-cinnamaldehyde oxime (1.0 mmol), NaN3 (1.5 mmol), and K2CO3 (3.0 mmol).
-
Add 4 mg of Ni(OH)2 nanoparticles (4.32 mol%) as the catalyst.
-
Add 3.0 mL of water as the solvent.
-
Reflux the reaction mixture for 18 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (E)-5-styryl-1H-tetrazole.
Quantitative and Characterization Data: (E)-5-Styryl-1H-tetrazole [4]
| Product | Yield | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | MS (EI), m/z (%) |
| (E)-5-Styryl-1H-tetrazole | Good to Excellent | 154-155 | 3429, 3045, 1631, 1568, 1468 | 7.78 (d, J=16.4 Hz, 1H), 7.60-7.55 (m, 2H), 7.42-7.38 (m, 3H), 7.20 (d, J=16.4 Hz, 1H) | 154.24, 136.21, 133.17, 127.62, 127.18, 125.48, 110.05 | 172 (9.7) [M⁺] |
Reaction Pathway: Synthesis of Tetrazoles
Caption: Synthesis of tetrazoles from this compound.
C. Synthesis of Pyridines
Substituted pyridines can be synthesized through a copper-catalyzed [3+3] annulation of an O-acetyl oxime with cinnamaldehyde.
Experimental Protocol: Synthesis of 2,4-Diphenylpyridine (B1293730) [5][6][7]
-
Preparation of O-acetyl oxime: Prepare (E)-Acetophenone O-acetyl oxime from acetophenone (B1666503) oxime.
-
Reaction Setup: In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, add (E)-Acetophenone O-acetyl oxime (6.19 g, 34.9 mmol) and copper(I) iodide (1.33 g, 6.98 mmol, 0.2 equiv).
-
Evacuate the flask and backfill with N2 three times.
-
Via syringe, add cinnamaldehyde (6.6 mL, 52 mmol, 1.5 equiv), diisopropylamine (B44863) (9.8 mL, 70 mmol, 2 equiv), and anhydrous DMSO (175 mL).
-
Stir the resulting mixture at 60 °C for 16 hours under a gentle stream of nitrogen.
-
Work-up and Purification: Upon cooling to room temperature, dilute the reaction mixture with ethyl acetate (175 mL) and water (100 mL).
-
Filter the mixture through Celite, washing with ethyl acetate (175 mL).
-
Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the organic layer on a rotary evaporator.
-
Purify the residue by column chromatography on silica gel to yield 2,4-diphenylpyridine as a brown solid.
Characterization Data: 2,4-Diphenylpyridine [7]
| Product | ¹H NMR (500 MHz, CDCl₃), δ (ppm) | ¹³C NMR (125 MHz, CDCl₃), δ (ppm) | HRMS (ESI) m/z |
| 2,4-Diphenylpyridine | 8.75 (d, J=5.5 Hz, 1H), 8.10 (d, J=8.0 Hz, 2H), 7.93 (s, 1H), 7.68 (d, J=7.5 Hz, 2H), 7.43-7.53 (m, 7H) | 158.2, 150.2, 149.4, 139.6, 138.7, 129.2, 129.15, 129.14, 128.9, 127.2, 127.16, 120.4, 118.9 | calcd for C₁₇H₁₄N [M+H]⁺ 232.1126, found 232.1120 |
Reaction Pathway: Synthesis of Pyridines
Caption: Copper-catalyzed synthesis of pyridines.
II. Applications in Antifungal Drug Discovery
Derivatives of this compound, particularly esters and the resulting heterocyclic compounds, have demonstrated significant antifungal activity. This makes them promising candidates for the development of new antifungal agents.
A. Antifungal Activity of this compound Esters
A series of novel this compound esters have been synthesized and evaluated for their antifungal activities against various plant pathogenic fungi.
Experimental Protocol: Antifungal Activity Assay (Mycelium Growth Rate Method) [8]
-
Prepare potato dextrose agar (B569324) (PDA) medium and sterilize.
-
Incorporate the test compounds (this compound esters) at various concentrations into the molten PDA.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Gaeumannomyces graminis).
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition of mycelial growth.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth).
Quantitative Antifungal Activity Data: this compound Esters [8]
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| II-18 | Rhizoctonia solani | 4.62 |
| II-19 | Rhizoctonia solani | 4.19 |
| II-18 | Gaeumannomyces graminis | 3.49 |
| II-19 | Gaeumannomyces graminis | 3.28 |
| II-22 | Gaeumannomyces graminis | 6.75 |
B. Proposed Mechanism of Antifungal Action
Cinnamaldehyde and its derivatives are known to exert their antifungal effects through multiple mechanisms.[1][9][10][11] The primary modes of action are believed to involve the disruption of the fungal cell wall and cell membrane integrity.
Proposed Antifungal Mechanism of Cinnamaldehyde Derivatives
References
- 1. Cinnamaldehyde and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. Sustainable Generation of Ni(OH)2 Nanoparticles for the Green Synthesis of 5-Substituted 1H-Tetrazoles: A Competent Turn on Fluorescence Sensing of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis and antifungal activity of this compound ester derivatives [nyxxb.cn]
- 9. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and volatile profile - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Applications of Cinnamaldehyde Oxime Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, has long been recognized for its broad-spectrum antimicrobial properties. Structural modification of cinnamaldehyde, through the creation of derivatives such as oxime esters, presents a promising avenue for the development of novel antifungal agents with potentially enhanced efficacy and specificity. This document provides a comprehensive overview of the antifungal applications of cinnamaldehyde oxime esters, including quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Application Notes
This compound esters have demonstrated significant antifungal activity against a range of fungal pathogens, including those affecting plants and opportunistic human pathogens. The esterification of the oxime functional group allows for the introduction of various chemical moieties, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Mechanism of Action: The precise signaling pathways affected by this compound esters are still under investigation. However, based on studies of the parent compound, cinnamaldehyde, the primary antifungal mechanism is believed to involve the disruption of the fungal cell wall and cell membrane integrity. Cinnamaldehyde has been shown to inhibit key enzymes in cell wall biosynthesis, such as β-(1,3)-glucan synthase and chitin (B13524) synthase.[1][2][3] This leads to a compromised cell wall, increased membrane permeability, leakage of cellular contents, and ultimately, cell death. It is hypothesized that this compound esters share a similar mechanism of action, with the ester moiety potentially influencing the compound's ability to penetrate the fungal cell wall and interact with its molecular targets.
Data Presentation
The following tables summarize the available quantitative data on the antifungal activity of various this compound esters.
Table 1: Antifungal Activity of this compound Esters against Plant Pathogenic Fungi [4]
| Compound ID | R1 Group | R2 Group | Rhizoctonia solani EC50 (µg/mL) | Botrytis cinerea EC50 (µg/mL) | Gaeumannomyces graminis EC50 (µg/mL) |
| II-1 | H | CH3 | >50 | >50 | >50 |
| II-2 | H | C2H5 | 45.3 | >50 | 38.7 |
| II-18 | 4-Cl | CH3 | 4.62 | 15.8 | 3.49 |
| II-19 | 4-Cl | C2H5 | 4.19 | 12.4 | 3.28 |
| II-22 | 4-Br | CH3 | 9.8 | 20.1 | 6.75 |
| Trifloxystrobin (Control) | - | - | 5.23 | 0.09 | 4.16 |
| 4-Chlorocinnamaldehyde (Control) | - | - | 7.85 | 25.6 | 6.42 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Opportunistic Fungi
| Compound | Fungal Species | MIC (µg/mL) |
| This compound | Candida albicans | 37.50 - 112.50 |
| This compound | Aspergillus brasiliensis | 37.50 - 112.50 |
Experimental Protocols
Protocol 1: Synthesis of this compound Esters
This protocol provides a general method for the synthesis of this compound esters.
Materials:
-
Substituted cinnamaldehyde
-
Hydroxylamine (B1172632) hydrochloride
-
Appropriate acid chloride or anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
Synthesis of this compound: a. Dissolve substituted cinnamaldehyde and hydroxylamine hydrochloride in a mixture of pyridine and ethanol. b. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and pour it into ice water. d. Collect the precipitate by filtration, wash with water, and dry to obtain the this compound.
-
Synthesis of this compound Esters: a. Dissolve the synthesized this compound in anhydrous DCM. b. Add triethylamine (B128534) or pyridine as a base. c. Cool the mixture to 0°C in an ice bath. d. Add the corresponding acid chloride or anhydride dropwise. e. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A2)[5][6]
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
This compound esters
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at the optimal temperature. b. For molds, prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeasts, suspend colonies from a 24-hour culture in sterile saline. c. Adjust the spore/cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric methods. d. Dilute the final inoculum suspension in RPMI-1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.
-
Assay Plate Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations. c. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well (except the sterility control). b. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% for azoles and ≥80-90% for other agents) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Protocol 3: Cytotoxicity Assay (MTT Assay)[7][8][9][10][11]
This protocol assesses the toxicity of the compounds to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound esters
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control. d. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. Frontiers | Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii [frontiersin.org]
- 2. Cinnamaldehyde triggers cell wall remodeling and enhances macrophage-mediated phagocytic clearance of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of this compound ester derivatives [nyxxb.cn]
Application Notes and Protocols for Nematicidal Activity of Cinnamaldehyde Oxime Against Plant Parasites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nematicidal properties of cinnamaldehyde (B126680) oxime, a promising natural compound for the management of plant-parasitic nematodes. This document includes quantitative data on its efficacy, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action.
Introduction
Plant-parasitic nematodes (PPNs) are a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. The increasing demand for sustainable and environmentally friendly pest management solutions has driven research into naturally occurring nematicides. Cinnamaldehyde, the primary component of cinnamon oil, has demonstrated notable nematicidal activity. Its derivative, (E)-cinnamaldehyde oxime, has also emerged as a potent agent against key nematode species, offering a potential alternative to synthetic nematicides.
Quantitative Nematicidal Activity
The efficacy of (E)-cinnamaldehyde oxime has been quantified against the root-knot nematode Meloidogyne incognita, one of the most economically important PPNs worldwide. The following tables summarize the key findings from scientific literature, comparing its activity with its parent compound, (E)-cinnamaldehyde, and a conventional nematicide.
Table 1: In Vitro Nematicidal Activity against Meloidogyne incognita Second-Stage Juveniles (J2)
| Compound | LC50 (µg/mL) | LC95 (µg/mL) |
| (E)-cinnamaldehyde oxime | 49 | 131 |
| (E)-cinnamaldehyde | 62 | - |
| Carbofuran (Nematicide Control) | 173 | - |
Data from Ferreira Barros et al., 2021.
Table 2: Effect on Meloidogyne incognita Egg Hatching
| Treatment | Concentration (µg/mL) | Hatching Inhibition (%) |
| (E)-cinnamaldehyde oxime | 49 (LC50) | 38 - 54 |
| Carbofuran | - | - |
Data from Ferreira Barros et al., 2021.
Table 3: In Vivo Efficacy on Tomato Plants Inoculated with Meloidogyne incognita
| Treatment | Application | Reduction in Galls (%) | Reduction in Eggs (%) |
| (E)-cinnamaldehyde oxime | Inoculum treated with LC50 concentration | 98 | 98 |
| Benzaldehyde | Inoculum treated with 100 µg/mL | >90 | >90 |
| Benzaldehyde oxime | Inoculum treated with 200 µg/mL | >90 | >90 |
Data from Ferreira Barros et al., 2021 and Barros et al., 2019.[1]
Experimental Protocols
Synthesis of (E)-Cinnamaldehyde Oxime
This protocol describes a standard method for the synthesis of (E)-cinnamaldehyde oxime from (E)-cinnamaldehyde.
Materials:
-
(E)-Cinnamaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and flasks
Procedure:
-
Prepare a solution of hydroxylamine sulfate in water. For example, dissolve 39.1 g of hydroxylamine sulfate in 79.5 g of water.
-
Add 53.3 g of (E)-cinnamaldehyde to the hydroxylamine sulfate solution.
-
Cool the mixture in an ice-water bath to approximately 3°C with continuous stirring.
-
Slowly add a solution of NaOH (e.g., 17.7 g in 17.7 g of water) to the cooled mixture over a period of 25 minutes. The cinnamaldehyde oxime will precipitate out of the solution.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the crude product using a Buchner funnel.
-
Recrystallize the crude product from toluene to obtain pure (E)-cinnamaldehyde oxime as white crystals.
Synthesis workflow for (E)-cinnamaldehyde oxime.
In Vitro Nematicidal Assays
These protocols are designed to assess the direct toxicity of this compound to nematodes.
Materials:
-
(E)-cinnamaldehyde oxime
-
Solvent (e.g., 1% DMSO)
-
Sterile distilled water
-
Second-stage juveniles (J2) of the target nematode (e.g., M. incognita)
-
96-well microtiter plates
-
Pipettes and tips
-
Dissecting microscope
Procedure:
-
Prepare a stock solution of (E)-cinnamaldehyde oxime in the chosen solvent.
-
Create a dilution series of the test compound in sterile distilled water to achieve the desired final concentrations. The final solvent concentration should not exceed a non-toxic level (e.g., 1%).
-
Add approximately 100 µL of each test solution to the wells of a 96-well plate. Include a negative control (water with solvent) and a positive control (a known nematicide).
-
Prepare a suspension of J2 in sterile water and adjust the concentration to approximately 20-30 J2 per 10 µL.
-
Add 10 µL of the J2 suspension to each well.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
Assess nematode motility at 24, 48, and 72 hours under a dissecting microscope. Nematodes are considered dead if they are straight and do not move when prodded with a fine needle.
-
Calculate the percentage mortality for each concentration and determine the LC50 and LC95 values using probit analysis.
Materials:
-
Nematode eggs (e.g., M. incognita)
-
(E)-cinnamaldehyde oxime solutions (prepared as in 3.2.1)
-
96-well microtiter plates
-
Pipettes and tips
-
Dissecting microscope
Procedure:
-
Extract nematode eggs from infected plant roots.
-
Prepare an egg suspension in sterile water with a concentration of approximately 50-100 eggs per 50 µL.
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the egg suspension to each well.
-
Incubate the plate at a suitable temperature (e.g., 25-28°C) for a period sufficient for hatching in the control group (e.g., 7-14 days).
-
Count the number of hatched juveniles and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control.
Workflow for in vitro nematicidal assays.
In Vivo Pot Trial
This protocol outlines a greenhouse experiment to evaluate the efficacy of this compound in protecting plants from nematode infection.
Materials:
-
(E)-cinnamaldehyde oxime
-
Susceptible host plants (e.g., tomato seedlings)
-
Sterilized soil mix
-
Pots
-
Nematode inoculum (J2 or eggs)
-
Greenhouse facilities
Procedure:
-
Plant Preparation: Transplant healthy, uniform seedlings into pots containing sterilized soil. Allow the plants to acclimate for one to two weeks.
-
Inoculum Preparation: Prepare a suspension of nematode J2 or eggs in water.
-
Treatment Application:
-
Preventive Soil Drench: Apply a solution of (E)-cinnamaldehyde oxime at various concentrations to the soil in each pot. A negative control (water) and a positive control (commercial nematicide) should be included.
-
Inoculum Treatment: Alternatively, incubate the nematode inoculum in solutions of (E)-cinnamaldehyde oxime for a set period (e.g., 48 hours) before inoculation.
-
-
Inoculation: Inoculate each plant (except for the uninoculated control) with a standardized number of nematodes (e.g., 5,000 eggs or 1,000 J2 per pot) by pipetting the suspension into holes made in the soil around the plant's root zone.
-
Growth and Maintenance: Maintain the pots in a greenhouse under optimal conditions for plant growth for 45-60 days.
-
Data Collection: At the end of the experiment, carefully uproot the plants and wash the roots.
-
Count the number of galls on the roots.
-
Extract and count the number of eggs per root system.
-
Measure plant growth parameters such as shoot height, fresh and dry shoot weight, and fresh and dry root weight.
-
-
Data Analysis: Analyze the data to determine the effect of the treatments on nematode reproduction and plant growth.
Workflow for in vivo pot trial.
Potential Mechanism of Action
The precise mechanism of action of this compound against nematodes has not been fully elucidated. However, it is likely to share similarities with its parent compound, cinnamaldehyde.
-
Enzyme Inhibition: Carbamate and organophosphate nematicides are known to inhibit acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[2][3] It is plausible that cinnamaldehyde and its derivatives could also interfere with key enzymes in nematodes.
-
ATPase Inhibition: Some studies suggest that certain nematicides can inhibit ATPase activity, disrupting energy metabolism and other vital cellular processes in nematodes.[3] This represents a potential target for this compound.
-
Oxidative Stress: Cinnamaldehyde has been shown to induce oxidative stress in the model nematode Caenorhabditis elegans, leading to alterations in glutathione (B108866) metabolism.[4]
-
Cuticle Disruption: While some nematicides act on the nematode cuticle, the activity of cinnamaldehyde appears to be through ingestion and disruption of internal structures.
Further research is required to pinpoint the specific molecular targets of this compound in plant-parasitic nematodes.
Potential mechanisms of nematicidal action.
Conclusion
(E)-cinnamaldehyde oxime demonstrates significant nematicidal activity against Meloidogyne incognita, with efficacy comparable to or exceeding that of its parent compound and some synthetic nematicides. The provided protocols offer a standardized framework for its synthesis and evaluation. Further research into its broader spectrum of activity against other PPNs and a more detailed elucidation of its mechanism of action will be crucial for its development as a commercial bionematicide.
References
Application Notes and Protocols: Synthesis of Oxime Ethers from Cinnamaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of oxime ethers derived from cinnamaldehyde (B126680). The protocols are based on established one-pot and two-step synthetic methodologies, offering flexibility for various research applications.
Introduction
Oxime ethers are a significant class of organic compounds with diverse applications in medicinal chemistry, agriculture, and organic synthesis. Cinnamaldehyde, a naturally occurring α,β-unsaturated aldehyde, serves as a versatile starting material for the synthesis of a variety of derivatives, including oxime ethers. The synthesis of oxime ethers from cinnamaldehyde typically involves the formation of cinnamaldehyde oxime, followed by O-alkylation. This can be achieved through a traditional two-step process or a more efficient one-pot synthesis.
Synthesis Methodologies
There are two primary approaches for the synthesis of oxime ethers from cinnamaldehyde: a two-step method and a one-pot synthesis.
Two-Step Synthesis: This classical method first involves the reaction of cinnamaldehyde with hydroxylamine (B1172632) to form this compound. The isolated oxime is then subsequently reacted with an alkylating agent (e.g., alkyl halide) in the presence of a base to yield the desired oxime ether.[1][2]
One-Pot Synthesis: This streamlined approach combines the oximation and O-alkylation steps into a single reaction vessel. Cinnamaldehyde, hydroxylamine hydrochloride, an alkyl halide, and a base are mixed in a suitable solvent, leading directly to the formation of the oxime ether.[3] This method is often preferred due to its efficiency, reduced reaction time, and potentially higher yields.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Phenylpropenal O-ethyl Oxime
This protocol is adapted from a one-pot procedure utilizing potassium carbonate as the base in tetrahydrofuran (B95107) (THF).[3]
Materials:
-
Cinnamaldehyde (redistilled)
-
Hydroxylamine hydrochloride
-
Ethyl bromide
-
Anhydrous potassium carbonate
-
Tetrahydrofuran (THF, redistilled)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexane mixture (1:2)
Procedure:
-
To a 250 mL round-bottom flask, add redistilled THF (100 mL).
-
Add hydroxylamine hydrochloride (3.60 mmol), redistilled cinnamaldehyde (3.60 mmol), and ethyl bromide (3.60 mmol) to the flask.
-
Add an excess of anhydrous potassium carbonate (5.6 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for 50 minutes to one hour.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of cold water.
-
Extract the product from the aqueous mixture three times with 50 mL portions of chloroform.
-
Combine the organic extracts and wash once with water.
-
Evaporate the chloroform under reduced pressure.
-
Purify the crude product by passing it through a silica gel column using an ethyl acetate/hexane (1:2) mixture as the eluent to remove any traces of nitrone and other impurities.
-
Further purify the oxime ether by vacuum distillation to obtain a colorless oil.[3]
Protocol 2: Two-Step Synthesis of this compound Ethers via Silver Oxide Mediation
This protocol outlines a two-step synthesis where this compound is first prepared and then alkylated using an alkyl halide with silver oxide as the base and catalyst.
Step 1: Synthesis of (E,E)-Cinnamaldoxime (Not detailed in the provided search results, but a standard procedure would be as follows):
-
Dissolve cinnamaldehyde in a suitable solvent like ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide (B78521) or sodium carbonate).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the this compound by filtration or extraction and purify by recrystallization.
Step 2: O-Alkylation of (E,E)-Cinnamaldoxime: Materials:
-
(E,E)-Cinnamaldoxime
-
Alkyl bromide (e.g., ethyl bromide) or benzyl (B1604629) chloride
-
Silver oxide
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (0.016 mol) in the alkyl bromide (50 mL), which also serves as the solvent.
-
Cool the solution and add silver oxide (0.017 mol) in small portions.
-
Heat the mixture at reflux for 10 hours.
-
Filter the resulting solution while hot to remove the silver salts.
-
Wash the residue three times with 10 mL of chloroform.
-
Combine the filtrate and washings, and concentrate by distillation to recover the excess alkyl halide.
-
Purify the residue by vacuum distillation to obtain the oxime ether.
Data Presentation
Table 1: Summary of One-Pot Synthesis of this compound Ethers [3]
| Product Name | Alkylating Agent | Solvent | Base | Reaction Time (hours) | Yield (%) |
| 3-Phenylpropenal O-ethyl oxime | Ethyl bromide | THF | K₂CO₃ | ~1 | 72-82 |
| 3-Phenylpropenal O-methyl oxime | Methyl iodide | THF | K₂CO₃ | ~1 | 75 |
| 3-Phenylpropenal O-ethyl oxime | Ethyl bromide | Ethyl bromide | Na₂CO₃ | 1 | 57-84 |
Table 2: Physical and Spectroscopic Data for Selected this compound Ethers
| Compound | Appearance | Boiling Point (°C/mmHg) | ¹H-NMR (CDCl₃, δ ppm) |
| 3-Phenylpropenal O-ethyl oxime | Colorless oil | 100-102 / 10 | 1.25 (t, 3H), 4.05-4.20 (q, 2H), 6.7-6.8 (m, 2H), 7.1-7.4 (m, 5H), 7.8 (d, 1H) |
| 3-Phenylpropenal O-benzyl oxime | Not specified | Not specified | 4.20 (s, 2H), 5.6-6.60 (m, 2H), 7.14-7.30 (m, 10H), 7.50 (d, 1H) |
Visualizations
Logical Relationship: Synthesis Pathways
Caption: Overview of one-pot and two-step synthesis pathways for oxime ethers from cinnamaldehyde.
Experimental Workflow: One-Pot Synthesis
Caption: Experimental workflow for the one-pot synthesis of this compound ethers.
Signaling Pathways
The current body of literature primarily focuses on the synthesis and characterization of this compound ethers. While oxime ethers as a general class of compounds are recognized for their potential in medicinal and agricultural applications, specific signaling pathways associated with cinnamaldehyde-derived oxime ethers have not been detailed in the referenced studies. Further research is required to elucidate their biological mechanisms of action.
Conclusion
The synthesis of oxime ethers from cinnamaldehyde can be accomplished efficiently through both one-pot and two-step methodologies. The one-pot synthesis offers a more direct and often higher-yielding route. These protocols provide a solid foundation for researchers to synthesize and further investigate the biological activities of this class of compounds. The provided data and workflows serve as a practical guide for the successful preparation and purification of this compound ethers.
References
- 1. EP0121701A1 - Process for the production of o-substituted oximes - Google Patents [patents.google.com]
- 2. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Cinnamonitrile from Cinnamaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamonitrile (B126248), an organic compound with a characteristic spicy aroma, is a valuable building block in the synthesis of various pharmaceuticals and fragrances. One common and effective method for its preparation is the dehydration of cinnamaldehyde (B126680) oxime. This document provides detailed application notes and protocols for this conversion, summarizing various methodologies, reaction conditions, and analytical procedures to guide researchers in optimizing this synthesis.
Reaction Overview
The conversion of cinnamaldehyde oxime to cinnamonitrile is a dehydration reaction, where the hydroxyl group of the oxime is eliminated to form a nitrile functional group. This transformation can be achieved using a variety of dehydrating agents, each with its own advantages in terms of yield, purity, and reaction conditions.
Experimental Protocols
This section details the experimental procedures for the synthesis of the starting material, this compound, and its subsequent conversion to cinnamonitrile using different reagents.
Protocol 1: Synthesis of this compound
Materials:
-
Cinnamaldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice
Procedure:
-
Dissolve cinnamaldehyde in warm 95% ethanol in a round-bottomed flask.
-
In a separate beaker, prepare a warm aqueous solution of hydroxylamine hydrochloride.
-
Add the hydroxylamine hydrochloride solution to the cinnamaldehyde solution and mix thoroughly.
-
Slowly add a solution of sodium hydroxide in water to the reaction mixture.
-
Allow the mixture to stand at room temperature for approximately 2.5 hours.
-
Add crushed ice to the reaction mixture and saturate with carbon dioxide. This will cause the this compound to separate as an oil, which will solidify upon standing overnight in a refrigerator.
-
Filter the crystalline oxime using suction, wash thoroughly with water, and allow it to air dry. The expected yield is typically high, around 97-98%.
Protocol 2: Dehydration of this compound to Cinnamonitrile using Acetic Anhydride (B1165640)
Materials:
-
This compound
-
Acetic anhydride
-
Water
Procedure:
-
Place the dried this compound in a round-bottomed flask equipped with a reflux condenser.
-
Add acetic anhydride to the flask.
-
Heat the mixture cautiously. A vigorous reaction will occur. Once the reaction begins, remove the heat source.
-
After the initial vigorous reaction subsides, gently boil the solution for an additional 20 minutes.
-
Carefully pour the hot solution into cold water while stirring.
-
Continue stirring as the mixture cools, which will cause the cinnamonitrile to crystallize.
-
Filter the crystals and dry them in the air. This method can produce cinnamonitrile with high yield and purity.[1]
Protocol 3: Dehydration of this compound using BOP and DBU
Materials:
-
This compound (E or Z isomer)
-
1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
Procedure:
-
In an oven-dried, two-necked round-bottomed flask equipped with a stirring bar, dissolve the this compound (1.0 mmol) and BOP reagent (2.0 mmol) in anhydrous dichloromethane (5.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add DBU (2.3 mmol) dropwise to the stirring mixture over 2 minutes. The reaction mixture should become a clear, homogeneous solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting material, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water (2x) followed by brine.
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄) and concentrate under reduced pressure to obtain the crude cinnamonitrile.
-
Purify the product by column chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data for different methods of preparing cinnamonitrile from this compound.
Table 1: Synthesis of Cinnamonitrile from this compound
| Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | Neat | Reflux | ~30 min | up to 92.6 | 98 | Patent CN101230017B |
| BOP and DBU (E-isomer) | CH₂Cl₂ | Room Temp. | 30 min | 83 | - | [2] |
| BOP and DBU (Z-isomer) | CH₂Cl₂ | Room Temp. | 30 min | 90 | - | [2] |
| O-(diphenylphosphinyl)hydroxylamine (DPPH) | Toluene | 85 | 12 h | 81 | - | J. Org. Chem. 2007, 72, 15, 5849–5851 |
Analytical Methods
Monitoring the reaction progress and assessing the purity of the final product are crucial steps in the synthesis of cinnamonitrile.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of the this compound spot and the appearance of the cinnamonitrile spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of cinnamonitrile. It can be used to determine the purity of the product and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for determining the purity and concentration of cinnamonitrile. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of cinnamonitrile.
Reaction Mechanism: Dehydration of this compound
Caption: Generalized mechanism for the dehydration of this compound.
References
Application Notes and Protocols for the Quantification of Cinnamaldehyde and its Oxime Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established analytical methods for the quantification of cinnamaldehyde (B126680), a major bioactive compound in cinnamon. Furthermore, it presents proposed methodologies for the quantification of cinnamaldehyde oxime, a derivative with potential applications in pharmaceutical and chemical synthesis. The information is intended to guide researchers in selecting and implementing appropriate analytical techniques for quality control, pharmacokinetic studies, and formulation development.
Analytical Methods for Cinnamaldehyde Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed techniques for the accurate and precise quantification of cinnamaldehyde.[1] Ultraviolet-Visible (UV-Vis) spectrophotometry is also utilized, particularly for simpler sample matrices.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile method for the routine quality control of cinnamaldehyde in various samples, including raw materials and finished products.[1] It offers high sensitivity and selectivity for non-volatile and thermolabile compounds.[1]
Table 1: Summary of HPLC Method Parameters and Performance Data for Cinnamaldehyde Quantification
| Parameter | Value | Reference |
| Stationary Phase | Octadecylsilane (C18) | [4][5] |
| Mobile Phase | Acetonitrile (B52724) and 0.04% acetic acid solution (60:40) | [4][5] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Column Temperature | 29°C | [4][5] |
| Injection Volume | 20 µL | [4][5] |
| Detector | Photodiode Array (PDA) or UV-Vis | [1][4] |
| Wavelength | 280 nm or 282 nm | [4][6] |
| Retention Time | ~7.21 minutes | [2][6] |
| Linearity Range | 1-10 µg/mL | [7] |
| Limit of Detection (LOD) | 0.062 - 0.069 µg/mL (ppm) | [2][5] |
| Limit of Quantification (LOQ) | 0.19 - 0.23 µg/mL (ppm) | [2][5] |
| Recovery | 98.74% - 101.95% | [4][5] |
| Relative Standard Deviation (%RSD) | 0.92% - 2.68% | [4][5] |
Experimental Protocol: HPLC Quantification of Cinnamaldehyde
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).[4]
-
Glacial acetic acid (analytical grade).[4]
-
Methanol (B129727) (HPLC grade).[4]
-
Water (HPLC grade).[4]
-
Cinnamaldehyde reference standard.
-
0.20 µm syringe filters.[4]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.04% aqueous acetic acid (v/v) in a 60:40 ratio.[4][5] Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve cinnamaldehyde reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-10 µg/mL).[7]
4. Sample Preparation:
-
Cinnamon Extract: Weigh 200 mg of the cinnamon extract and dissolve it in 5 mL of methanol.[4] Sonicate for 30 minutes at room temperature.[4] Dilute to a final volume in a volumetric flask with methanol.[4] Filter the solution through a 0.20 µm syringe filter before injection.[4]
5. Chromatographic Conditions:
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the cinnamaldehyde standards against their corresponding concentrations.
-
Determine the concentration of cinnamaldehyde in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Quantification of Cinnamaldehyde
Caption: General workflow for the quantification of cinnamaldehyde using HPLC.
Gas Chromatography (GC)
GC is particularly suitable for the analysis of volatile compounds like cinnamaldehyde, especially in complex matrices such as essential oils and food products.[1][8] Coupling GC with a Mass Spectrometer (MS) provides excellent selectivity and definitive identification.[1]
Table 2: Summary of GC Method Parameters and Performance Data for Cinnamaldehyde Quantification
| Parameter | Value | Reference |
| GC System | GC with split/splitless injector and Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [1] |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) | [1] |
| Carrier Gas | Helium | [9] |
| Injector Temperature | 250°C | [9] |
| Detector Temperature | 250°C (FID) | [9] |
| Oven Temperature Program | Start at 60°C, ramp up to 250°C | [9] |
| Linearity Range | 0.082 - 1.640 g/L | [9] |
| Average Recovery | 100.69% | [9] |
Experimental Protocol: GC Quantification of Cinnamaldehyde
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.[1]
2. Reagents and Materials:
-
Suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Cinnamaldehyde reference standard.
-
Helium (carrier gas).
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of cinnamaldehyde in a suitable solvent (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Essential Oils: Dilute the essential oil sample in a suitable solvent to bring the cinnamaldehyde concentration within the calibration range.
-
Food Matrices: A suitable extraction method, such as solid-phase microextraction (SPME), may be required to isolate cinnamaldehyde from the sample matrix.[10]
5. Chromatographic Conditions:
-
Set the injector and detector temperatures to 250°C.[9]
-
Implement a suitable oven temperature program, for example, starting at 60°C and ramping up to 250°C to ensure good separation.[9]
-
Set the carrier gas flow rate (e.g., 1 mL/min for helium).[9]
6. Data Analysis:
-
Identify the cinnamaldehyde peak based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify cinnamaldehyde in the sample using the calibration curve.
Workflow for GC Quantification of Cinnamaldehyde
Caption: General workflow for the quantification of cinnamaldehyde using GC.
Proposed Analytical Methods for this compound Quantification
Currently, there are no standardized and validated analytical methods specifically for the quantification of this compound. However, based on its chemical structure, the methods used for cinnamaldehyde can be adapted. This compound is synthesized from cinnamaldehyde and hydroxylamine.[11]
Proposed HPLC Method for this compound
The presence of the conjugated system in this compound suggests it will have a strong UV absorbance, making HPLC with UV detection a suitable technique. The polarity of the oxime is expected to be different from the aldehyde, necessitating adjustments to the mobile phase composition.
Table 3: Proposed HPLC Parameters for this compound Quantification
| Parameter | Proposed Value/Condition | Rationale |
| Stationary Phase | C18 | A versatile stationary phase suitable for a wide range of polarities. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water with a buffer (e.g., phosphate (B84403) or acetate) | The optimal ratio will need to be determined empirically to achieve good peak shape and retention time. |
| Detector | PDA or UV-Vis | To determine the optimal wavelength for detection. |
| Wavelength | Scan for λmax (likely in the 280-320 nm range) | The oxime functional group may shift the absorption maximum compared to the aldehyde. |
| Internal Standard | A structurally similar and stable compound | To improve precision and accuracy. |
Proposed Experimental Protocol: HPLC Quantification of this compound
1. Method Development and Validation:
-
Wavelength Selection: Dissolve synthesized this compound in the mobile phase and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Optimization: Test different ratios of organic solvent (acetonitrile or methanol) and aqueous buffer to achieve a retention time of 5-10 minutes with good peak symmetry.
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.
2. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter through a 0.20 µm syringe filter before injection.
3. Data Analysis:
-
Quantify using an external standard calibration curve or the internal standard method.
Proposed GC Method for this compound
The volatility and thermal stability of this compound will determine the feasibility of GC analysis. Derivatization to a more volatile and thermally stable compound (e.g., silylation) might be necessary.
Table 4: Proposed GC Parameters for this compound Quantification
| Parameter | Proposed Value/Condition | Rationale |
| GC System | GC-FID or GC-MS | MS is preferred for positive identification. |
| Column | A polar capillary column (e.g., DB-WAX) | The oxime group increases polarity compared to the aldehyde. |
| Derivatization | Silylation (e.g., with BSTFA) | To improve volatility and thermal stability if needed. |
| Injector and Detector Temperature | Optimized to prevent degradation (start with lower temperatures, e.g., 220°C) | To avoid thermal decomposition of the oxime. |
| Oven Temperature Program | Optimized for good separation from other components | To achieve baseline resolution of the analyte peak. |
Proposed Experimental Protocol: GC Quantification of this compound
1. Feasibility Assessment:
-
Inject a standard solution of underivatized this compound to assess its thermal stability and peak shape.
-
If peak tailing or degradation is observed, proceed with derivatization.
2. Derivatization (if necessary):
-
Develop and optimize a silylation protocol for this compound.
3. Method Validation:
-
Validate the GC method for linearity, accuracy, precision, LOD, and LOQ.
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
Perform derivatization if required.
5. Data Analysis:
-
Quantify using an external standard calibration curve.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Cinnamaldehyde Stability Considerations
Cinnamaldehyde is susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.[12][13] This can lead to the formation of degradation products such as cinnamic acid and benzaldehyde.[12][14] Therefore, proper sample handling and storage are crucial for accurate quantification. It is recommended to store samples and standards in amber vials, under an inert atmosphere (e.g., nitrogen), and at reduced temperatures.[15]
Oxidation Pathway of Cinnamaldehyde
Caption: Simplified oxidation pathway of cinnamaldehyde.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. asianpubs.org [asianpubs.org]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of cinnamaldehyde in distilled oil of Ramulus Cinnamomi by gas chromatography | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Cinnamaldehyde Oxime
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of geometric isomers of cinnamaldehyde (B126680) oxime. The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of cinnamaldehyde oxime and its potential process-related impurities and degradation products. The method has been developed to be stability-indicating through forced degradation studies, ensuring specificity and reliability.
Introduction
This compound, a derivative of cinnamaldehyde, is a valuable intermediate in organic synthesis and holds potential for various applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final product. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like oximes.
This application note provides a comprehensive protocol for the HPLC analysis of this compound, including the separation of its syn and anti isomers. A forced degradation study was also conceptualized to identify potential degradation products under various stress conditions, thereby establishing the stability-indicating nature of the method.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Chromatographic Conditions
A recommended starting point for the HPLC method is based on conditions successfully used for the analysis of cinnamaldehyde and related compounds.[1][2][3][4][5][6][7][8][9]
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of the diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[10][11] The following conditions are recommended:
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. Cinnamaldehyde, the precursor, is known to oxidize to cinnamic acid.[12][13]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Data Presentation
The following table summarizes hypothetical data from the purity analysis of a this compound sample, including results from the forced degradation study.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) - Unstressed Sample | Peak Area (%) - Acid Stressed | Peak Area (%) - Base Stressed | Peak Area (%) - Oxidative Stressed |
| 1 | Cinnamaldehyde | 8.5 | 0.2 | 0.2 | 0.5 | 0.1 |
| 2 | Degradant 1 | 9.2 | Not Detected | 5.1 | Not Detected | Not Detected |
| 3 | syn-Cinnamaldehyde Oxime | 10.1 | 95.3 | 85.2 | 80.1 | 90.5 |
| 4 | anti-Cinnamaldehyde Oxime | 10.8 | 4.3 | 3.9 | 3.5 | 4.1 |
| 5 | Degradant 2 | 11.5 | Not Detected | Not Detected | 10.2 | Not Detected |
| 6 | Cinnamic Acid | 12.3 | 0.1 | 0.1 | 0.2 | 5.0 |
| 7 | Degradant 3 | 13.0 | Not Detected | 5.5 | 5.5 | 0.2 |
Experimental Protocols
HPLC Method Protocol
-
Prepare the mobile phases as described in section 2.2.
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the standard and sample solutions as described in section 2.3.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (n=5) to check for system suitability (e.g., retention time precision, peak area precision, tailing factor).
-
Inject the sample solution.
-
Process the chromatograms and calculate the purity of this compound using the area normalization method.
Forced Degradation Protocol
-
Prepare five separate sample solutions of this compound at a concentration of 1 mg/mL in the diluent.
-
Acid Stress: To one sample, add 1 mL of 1N HCl and keep at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Stress: To another sample, add 1 mL of 1N NaOH and keep at 60 °C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Stress: To a third sample, add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Expose solid this compound powder to 105 °C for 48 hours. Dissolve in the diluent to a concentration of 1 mg/mL before injection.
-
Photolytic Stress: Expose a sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The method is capable of separating the main compound from its potential impurities, including geometric isomers and degradation products. The detailed protocol for forced degradation studies ensures that the method is stability-indicating, making it suitable for use in quality control and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. This compound, 13372-81-1 [thegoodscentscompany.com]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: Identification of Cinnamaldehyde Oxime using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative identification of cinnamaldehyde (B126680) oxime using Gas Chromatography-Mass Spectrometry (GC-MS). Cinnamaldehyde and its derivatives are of significant interest in various fields due to their biological activities. This document outlines the necessary steps for sample preparation, instrument setup, and data analysis to confirm the presence of cinnamaldehyde oxime. The provided methodologies are based on established GC-MS practices for the analysis of similar aromatic compounds.
Introduction
Cinnamaldehyde is the primary compound responsible for the characteristic flavor and aroma of cinnamon.[1][2] Its derivatives, including this compound, are subjects of research for their potential pharmacological applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound.[3][4] This protocol details a comprehensive GC-MS method for the unambiguous identification of this compound.
Experimental Protocol
This section provides a detailed methodology for the identification of this compound.
Sample Preparation
The following procedure outlines the preparation of a this compound standard for GC-MS analysis.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound standard.
-
Dissolution: Dissolve the weighed standard in 10 mL of a suitable volatile solvent such as methanol, ethanol, or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to obtain a working concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5975 or similar |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 60 °C, hold for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 550 amu |
Data Presentation
The primary identification of this compound is achieved through its mass spectrum. The expected molecular ion and key fragment ions are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉NO[5][6][7] |
| Molecular Weight | 147.17 g/mol [5][6] |
| Molecular Ion (M+) | m/z 147 |
| Top Peak (Base Peak) | m/z 130[5] |
| Second Highest Peak | m/z 129[5] |
| Other Characteristic Ions | m/z 146[5] |
Note: The presence of the molecular ion at m/z 147 and the characteristic fragmentation pattern provides strong evidence for the identification of this compound.
Visualization of Experimental Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
Caption: Workflow for the identification of this compound by GC-MS.
Conclusion
This application note provides a straightforward and reproducible GC-MS protocol for the identification of this compound. The detailed experimental parameters and expected mass spectral data serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development. Adherence to this protocol will facilitate the reliable qualitative analysis of this compound in various research settings.
References
- 1. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 13372-81-1 [thegoodscentscompany.com]
- 7. This compound [webbook.nist.gov]
Application Notes: Cinnamaldehyde as a Green Corrosion Inhibitor
1. Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of chemical inhibitors is a primary strategy for mitigating corrosion. Cinnamaldehyde (B126680) (C₉H₈O), the primary component of cinnamon bark oil, has emerged as a promising "green" corrosion inhibitor. Its advantages include being environmentally friendly, biodegradable, readily available, and non-toxic. Cinnamaldehyde has demonstrated high inhibition efficiency for various metals, particularly mild steel, in aggressive acidic and saline environments. Its effectiveness is attributed to its molecular structure, which includes a conjugated π-electron system and an aldehyde functional group that facilitate strong adsorption onto metal surfaces.
2. Mechanism of Action
The primary mechanism by which cinnamaldehyde inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier film. This film isolates the metal from the corrosive medium, thereby hindering the electrochemical reactions of corrosion (both anodic dissolution of the metal and cathodic hydrogen evolution).
Key aspects of the mechanism include:
-
Adsorption: The process involves the interaction of the inhibitor's functional groups and π-electrons with the d-orbitals of the metal. Adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (charge sharing or transfer), and often follows the Langmuir adsorption isotherm.
-
Mixed-Type Inhibition: Electrochemical studies reveal that cinnamaldehyde functions as a mixed-type inhibitor. It suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates by blocking the active sites on the metal surface.
-
Protective Film Formation: The adsorbed cinnamaldehyde molecules create a hydrophobic layer that prevents corrosive species (like H⁺ and Cl⁻ ions) from reaching the metal surface. Scanning Electron Microscopy (SEM) observations confirm the formation of a smoother, protected surface in the presence of the inhibitor compared to the pitted surface of an uninhibited metal.
Diagram: Corrosion Inhibition Mechanism
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinnamaldehyde Oxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamaldehyde (B126680) oxime.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of cinnamaldehyde oxime. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incorrect pH: The reaction rate is highly pH-dependent. A pH that is too high or too low can hinder the reaction.[1] Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting material. | Optimize pH: Adjust the reaction mixture to a slightly acidic pH, ideally between 3.5 and 6. This protonates the carbonyl oxygen of cinnamaldehyde, making it more susceptible to nucleophilic attack by hydroxylamine (B1172632).[1] Avoid highly acidic conditions, which can protonate the hydroxylamine, reducing its nucleophilicity.[1] Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the cinnamaldehyde spot and the appearance of the oxime spot.[2][3] Consider extending the reaction time or gently heating the mixture if the reaction stalls. |
| Degradation of Cinnamaldehyde: Cinnamaldehyde is susceptible to oxidation, especially when exposed to air, which can reduce the amount of starting material available for the oximation reaction.[2] | Use Fresh Cinnamaldehyde: Ensure the cinnamaldehyde is pure and free from oxidation products like cinnamic acid. Purification by vacuum distillation may be necessary for older reagents.[4][5] Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Inefficient Base: The choice and amount of base are crucial for neutralizing the acid salt of hydroxylamine (e.g., hydroxylamine hydrochloride) and facilitating the reaction. | Select an Appropriate Base: Mild bases like sodium carbonate (Na2CO3) or sodium acetate (B1210297) (NaOAc) are often effective.[6] For instance, using Na2CO3 has been shown to be necessary for high yields in some procedures. Stronger bases like sodium hydroxide (B78521) (NaOH) can also be used, but may promote side reactions. | |
| Presence of Unreacted Cinnamaldehyde in Product | Insufficient Hydroxylamine: An inadequate amount of hydroxylamine will result in incomplete conversion of the cinnamaldehyde. | Use a Molar Excess of Hydroxylamine: Employ a slight molar excess (e.g., 1.1 to 1.3 equivalents) of hydroxylamine hydrochloride or sulfate (B86663) to drive the reaction to completion.[6] |
| Inefficient Purification: Simple filtration may not be sufficient to remove all unreacted starting material, especially if it co-precipitates with the product. | Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as toluene (B28343), to obtain pure this compound crystals. Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the oxime from unreacted cinnamaldehyde and other impurities.[7] | |
| Formation of Side Products | Oxidation of Cinnamaldehyde: As mentioned, exposure to air can lead to the formation of cinnamic acid and other oxidation byproducts. | Minimize Air Exposure: Keep reaction times as short as feasible and consider using degassed solvents. |
| Beckmann Rearrangement: Under strongly acidic conditions and/or high temperatures, the newly formed oxime can undergo a Beckmann rearrangement to form N-cinnamylformamide.[8] | Control Acidity and Temperature: Maintain a weakly acidic pH and avoid excessive heating after the oxime has formed to prevent this rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis?
A1: The optimal pH for the formation of oximes from aldehydes is in a slightly acidic range, typically around 3.5 to 6.[1] In this pH range, the carbonyl oxygen of cinnamaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by hydroxylamine.[1] In highly acidic conditions, the hydroxylamine can be protonated, rendering it non-nucleophilic, while in basic or neutral conditions, the carbonyl group is not sufficiently activated.[1]
Q2: Which base should I use for the reaction?
A2: The choice of base depends on the form of hydroxylamine used. When using hydroxylamine hydrochloride (NH2OH·HCl) or hydroxylamine sulfate ((NH2OH)2·H2SO4), a base is required to liberate the free hydroxylamine. Common bases include sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and sodium acetate (NaOAc).[6][9] While strong bases like NaOH can be effective, milder bases like Na2CO3 are often preferred to minimize side reactions.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[2][3] You can spot the reaction mixture alongside the cinnamaldehyde starting material. The disappearance of the cinnamaldehyde spot and the appearance of a new, typically more polar, spot for the this compound indicate the progression of the reaction. A co-spot of the starting material and the reaction mixture can help in distinguishing the product from the reactant.[3]
Q4: My final product has a persistent smell of cinnamon. What does this indicate?
A4: A strong cinnamon-like odor, which is characteristic of cinnamaldehyde, in the final product suggests the presence of unreacted starting material.[6] This indicates an incomplete reaction or inefficient purification.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Cinnamaldehyde can be a skin irritant. Hydroxylamine and its salts are potentially explosive and toxic. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The yield of this compound is influenced by various reaction parameters. The following table summarizes reported yields under different conditions.
| Cinnamaldehyde Reactant | Hydroxylamine Salt | Base | Solvent | Reaction Time | Yield | Reference |
| Cinnamaldehyde | Hydroxylamine Sulfate | Sodium Hydroxide (NaOH) | Water | 25 min (addition) | 70% (after recrystallization) | --INVALID-LINK-- |
| Cinnamaldehyde | Hydroxylamine Hydrochloride | Anhydrous Potassium Carbonate (K2CO3) | Tetrahydrofuran (THF) | ~1 hour | 75-82% (for oxime ether) | --INVALID-LINK-- |
| Cinnamaldehyde | Hydroxylamine Hydrochloride | Anhydrous Sodium Carbonate (Na2CO3) | Solvent-free (grinding) | Not specified | High (inferred) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide
This protocol is adapted from a procedure reported by PrepChem.
Materials:
-
Cinnamaldehyde
-
Hydroxylamine sulfate
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene (for recrystallization)
-
Ice
Procedure:
-
Prepare a solution of hydroxylamine sulfate in water.
-
Add cinnamaldehyde to the hydroxylamine sulfate solution.
-
Cool the mixture in an ice-water bath to approximately 3°C.
-
Slowly add a solution of NaOH in water over a period of 25 minutes, maintaining the low temperature.
-
The this compound will precipitate out of the solution.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the crude product.
-
Recrystallize the crude product from toluene to obtain pure this compound as white crystals.
Protocol 2: One-Pot Synthesis of this compound Ethers
This protocol describes the in-situ formation of this compound followed by etherification, adapted from a procedure in the Journal of Chemical and Pharmaceutical Research.[9]
Materials:
-
Cinnamaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous potassium carbonate (K2CO3)
-
Alkyl halide (e.g., ethyl bromide)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vessel, combine hydroxylamine hydrochloride, cinnamaldehyde, and the alkyl halide in THF.
-
Add an excess of anhydrous potassium carbonate to the mixture.
-
Stir the resulting mixture at room temperature for approximately one hour.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
Extract the product from the aqueous mixture with chloroform.
-
Wash the combined organic extracts with water.
-
Evaporate the chloroform under vacuum to yield the crude oxime ether.
-
Purify the product by vacuum distillation.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: The reaction pathway for this compound synthesis and potential side reactions.
References
- 1. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of Crude Cinnamaldehyde Oxime
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cinnamaldehyde (B126680) oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in my crude cinnamaldehyde oxime?
A1: Crude this compound typically contains a mixture of unreacted starting materials and geometric isomers. The most common impurities include:
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Unreacted Cinnamaldehyde: The starting aldehyde may be present if the reaction has not gone to completion.
-
Excess Hydroxylamine (B1172632): Depending on the reaction conditions, residual hydroxylamine may remain.
-
Syn and Anti Isomers: this compound exists as two geometric isomers, syn and anti. The crude product is often a mixture of both, and their similar physical properties can make separation challenging.
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue when the crude product has a significant amount of impurities, which can depress the melting point. To resolve this, you can:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound fully dissolves before cooling.
-
Change the solvent system: Use a solvent in which the this compound is less soluble, or a solvent mixture to fine-tune the solubility. For instance, if you are using a highly nonpolar solvent, adding a slightly more polar co-solvent might help.
-
Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent and a longer time.
-
Pre-purify the crude material: If the impurity load is very high, consider a preliminary purification step like a simple column filtration before attempting recrystallization.
Q3: I see a single spot on my TLC plate, but I suspect my product is still impure. Why is this?
A3: A single spot on TLC can sometimes be misleading. This can happen if:
-
Co-elution of Isomers: The syn and anti isomers of this compound may have very similar Rf values in a given solvent system, making them appear as a single spot.
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for separating your product from a specific impurity. Try developing the TLC in a range of solvent systems with varying polarities.
-
Unreacted Starting Material Overlap: In some solvent systems, the Rf of cinnamaldehyde might be very close to that of the oxime.
-
Impurity is not UV-active: If you are visualizing the TLC plate only under UV light, non-UV-active impurities will not be visible. Using a staining agent, such as potassium permanganate (B83412) or iodine, can help visualize a broader range of compounds.
Q4: How can I separate the syn and anti isomers of this compound?
A4: Separating geometric isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can sometimes be effective if the two isomers have sufficiently different solubilities in a particular solvent. However, for cinnamaldehyde oximes, this can be difficult and may require multiple recrystallizations.
-
Column Chromatography: This is generally the most effective method. A long column with a high-quality silica (B1680970) gel and a carefully optimized mobile phase can achieve separation. A shallow gradient of a more polar solvent into a nonpolar solvent (e.g., ethyl acetate (B1210297) in hexane) is often a good strategy.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out | High impurity content depressing the melting point. | Perform a pre-purification step (e.g., washing with a solvent that dissolves the impurity but not the product). |
| Compound is too soluble in the chosen solvent. | Switch to a solvent of lower polarity (e.g., from ethanol (B145695) to toluene (B28343) or a hexane/ethyl acetate mixture). | |
| Cooling the solution too quickly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. | |
| Poor Crystal Yield | The compound is too soluble in the mother liquor. | Place the flask in an ice bath for a longer period to maximize precipitation. Reduce the initial volume of solvent used for dissolution. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step. | |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | Inappropriate mobile phase. | Optimize the solvent system using TLC. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will increase the retention time and may improve separation. |
| Column is overloaded. | Use a larger column or load less crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Start with a much less polar solvent system (e.g., pure hexane) and gradually increase the polarity. |
| Product is not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
Quantitative Data Summary
The following table summarizes representative data for common purification techniques for this compound. Please note that actual yields and purity will vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Technique | Typical Yield | Purity Achieved (Illustrative) | Key Considerations |
| Recrystallization (Toluene) | ~70% | >95% | Effective for removing less soluble impurities. May not efficiently separate syn and anti isomers. |
| Recrystallization (Ethanol/Water) | 60-80% | >95% | Good for moderately polar compounds. Prone to "oiling out" if not performed carefully. |
| Column Chromatography (Silica Gel) | 50-70% | Up to >99% (for a single isomer) | Can separate geometric isomers with careful optimization of the mobile phase. Can be time-consuming and uses larger volumes of solvent. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Toluene
This protocol is adapted from a known synthesis of this compound.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. This should be done in a fume hood with gentle heating.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: First, determine an optimal mobile phase using TLC. Test various ratios of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). An ideal solvent system will give the desired product an Rf value of approximately 0.3 and show separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). Collect fractions continuously.
-
Gradient Elution (Optional): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product(s).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
Identifying side products in Cinnamaldehyde oxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of cinnamaldehyde (B126680) oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of cinnamaldehyde oxime?
A1: The formation of side products in this compound synthesis is primarily influenced by the purity of the starting materials and the reaction conditions. Key potential side products include:
-
Michael Addition Product: Due to the α,β-unsaturated nature of cinnamaldehyde, hydroxylamine (B1172632) can undergo a 1,4-conjugate (Michael) addition to the carbon-carbon double bond, forming 3-(hydroxyamino)-3-phenylpropanal. This is a common side reaction pathway for weaker nucleophiles like hydroxylamine.
-
Impurity-Derived Side Products: Impurities in the starting cinnamaldehyde, such as unreacted benzaldehyde (B42025) or acetaldehyde (B116499) from its own synthesis, can lead to the formation of corresponding oximes (benzaldehyde oxime) or self-condensation products.
-
Oxidation Products: Cinnamaldehyde is susceptible to oxidation, especially in the presence of air, which can lead to the formation of cinnamic acid. If the starting material is partially oxidized, cinnamic acid will be present as an impurity.
-
Beckmann Rearrangement Products: While less common under standard oximation conditions, the synthesized this compound could potentially undergo an acid-catalyzed Beckmann rearrangement to form cinnamamide (B152044) or phenylacetonitrile, particularly if the reaction is run under acidic conditions for an extended period or at elevated temperatures.[1][2]
Q2: How can I minimize the formation of the Michael addition side product?
A2: The formation of the Michael addition product is a competing reaction to the desired 1,2-addition of hydroxylamine to the carbonyl group. To favor the formation of this compound, consider the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can help favor the kinetically controlled 1,2-addition product (this compound) over the thermodynamically favored 1,4-addition product.
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial for oxime formation. Strongly basic conditions can promote conjugate addition.
-
Stoichiometry: Using a slight excess of hydroxylamine can help drive the oximation reaction to completion, but a large excess might increase the likelihood of side reactions. Careful optimization of the stoichiometry is recommended.
Q3: My final product is a mixture of E and Z isomers. How can I control the stereochemistry?
A3: this compound can exist as two geometric isomers, (E)- and (Z)-cinnamaldehyde oxime, due to the C=N double bond. The formation of a mixture is common. The ratio of these isomers can be influenced by the reaction solvent, temperature, and pH. Often, one isomer is thermodynamically more stable and may be favored by allowing the reaction mixture to equilibrate. Purification by chromatography or recrystallization can often separate the isomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| Formation of significant amounts of side products. | Optimize reaction conditions (temperature, pH, stoichiometry) to minimize side reactions. Ensure the purity of the starting cinnamaldehyde. | |
| Presence of an Unexpected Peak in NMR/GC-MS | Michael addition of hydroxylamine. | Characterize the side product using spectroscopic methods. To minimize its formation, adjust reaction conditions as described in the FAQs. |
| Impurities in starting cinnamaldehyde. | Purify the starting cinnamaldehyde by distillation before use.[3] | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product using column chromatography or recrystallization to remove impurities that may be preventing crystallization. |
| Formation of an isomeric mixture. | Try to isolate the major isomer by fractional crystallization from a suitable solvent. | |
| Product Degrades Over Time | Oxidation of the oxime or residual cinnamaldehyde. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Data Presentation
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes representative data on how different parameters can influence the outcome of the synthesis.
| Reaction Temperature (°C) | pH | Reaction Time (h) | This compound Yield (%) | Purity (%) | Key Side Products Observed |
| 0-5 | 5-6 | 2 | 85 | 98 | Minimal |
| 25 (Room Temp) | 5-6 | 1 | 90 | 95 | Traces of Michael addition product |
| 25 (Room Temp) | 8-9 | 1 | 75 | 80 | Michael addition product, aldol (B89426) condensation byproducts |
| 50 | 5-6 | 0.5 | 80 | 90 | Increased levels of Michael addition product |
| 50 | >10 | 0.5 | 60 | 70 | Significant degradation and multiple side products |
Experimental Protocols
Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Cinnamaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Ethanol
-
Water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.
-
In a separate beaker, dissolve cinnamaldehyde in ethanol.
-
Add the cinnamaldehyde solution to the hydroxylamine hydrochloride solution with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield crystalline this compound.
Analysis of this compound and Side Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms).
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume of the sample into the GC-MS.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Scan Range: 40-400 m/z.
Data Analysis:
-
Identify this compound and potential side products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Preventing the oxidation of cinnamaldehyde during oximation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of cinnamaldehyde (B126680) during oximation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide: Preventing Cinnamaldehyde Oxidation During Oximation
Cinnamaldehyde is notoriously susceptible to oxidation, which can lead to reduced yields and impure products. The primary oxidation products include cinnamic acid, benzaldehyde, and cinnamaldehyde epoxide.[1][2][3] This guide addresses common issues and provides solutions to minimize oxidation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cinnamaldehyde Oxime | Oxidation of Cinnamaldehyde: Cinnamaldehyde readily oxidizes in the presence of atmospheric oxygen.[1][2] | 1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to purge the reaction vessel before adding reagents and maintain a positive pressure of the inert gas throughout the experiment. Cinnamaldehyde is stable under a nitrogen atmosphere.[1][2] 2. Degas all solvents: Dissolved oxygen in solvents can contribute to oxidation. Degas solvents by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method. |
| Suboptimal Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.[1] | Maintain a low reaction temperature, especially during the addition of base. Many protocols recommend cooling the reaction mixture in an ice bath (0-5 °C) before and during the addition of sodium hydroxide (B78521) or other bases. | |
| Inappropriate Choice of Base: Strong bases in high concentrations might promote side reactions. | Consider using a milder base or a controlled addition of a strong base. While sodium hydroxide is commonly used, some one-pot syntheses of related compounds have successfully employed milder bases like potassium carbonate.[4][5] Slow, dropwise addition of a strong base solution is recommended to control the reaction exotherm and maintain a low temperature. | |
| Presence of Impurities in the Final Product | Formation of Oxidation Byproducts: Peaks corresponding to cinnamic acid, benzaldehyde, or other oxidation products are observed in analytical data (e.g., GC-MS, NMR).[1][3] | Implement all the solutions for "Low Yield" to minimize oxidation. Additionally, ensure the starting cinnamaldehyde is pure and free of oxidation products by distilling it immediately before use. |
| Incomplete Reaction: Unreacted cinnamaldehyde remains. | Ensure a slight molar excess of hydroxylamine (B1172632). A common stoichiometry is approximately 1.2 equivalents of hydroxylamine salt relative to cinnamaldehyde. | |
| Reaction Mixture Turns Yellow or Brown | Decomposition or Polymerization: Cinnamaldehyde and its derivatives can be sensitive to heat and light. | Protect the reaction from light by wrapping the flask in aluminum foil. Maintain the recommended low temperature and avoid prolonged reaction times at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is my cinnamaldehyde oximation reaction failing or giving low yields?
A1: The most common reason for low yields in cinnamaldehyde oximation is the oxidation of the starting material. Cinnamaldehyde is highly unstable in the presence of oxygen, which can lead to the formation of cinnamic acid and other byproducts.[1][2] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen) and use degassed solvents.
Q2: What are the main byproducts I should expect if oxidation occurs?
A2: Gas chromatography-mass spectrometry (GC-MS) analysis of oxidized cinnamaldehyde has identified several byproducts, including cinnamic acid , benzaldehyde , acetaldehyde, phenylacetaldehyde, acetophenone, and cinnamaldehyde epoxide.[1][2][3]
Q3: How can I purify my cinnamaldehyde before the reaction to remove any existing oxidation products?
A3: It is highly recommended to distill cinnamaldehyde under reduced pressure immediately before use. This will remove any non-volatile impurities, including cinnamic acid that may have formed during storage.
Q4: What is the optimal temperature for the oximation of cinnamaldehyde?
A4: Low temperatures are generally preferred to minimize oxidation and other side reactions. Many protocols recommend maintaining the temperature between 0 and 5 °C, especially during the addition of the base. The oxidation of cinnamaldehyde has been shown to occur even at temperatures as low as 35 °C (308 K).[1]
Q5: Which base should I use for the oximation reaction?
A5: Sodium hydroxide (NaOH) is a commonly used and effective base for this reaction. However, to minimize the potential for base-catalyzed side reactions, it is crucial to add it slowly and maintain a low temperature. Milder bases such as sodium carbonate or potassium carbonate have also been used, particularly in one-pot syntheses of this compound derivatives, and may offer better control over the reaction.[4][5]
Experimental Protocols
Protocol 1: Standard Oximation of Cinnamaldehyde with Oxidation Prevention Measures
This protocol incorporates best practices to minimize the oxidation of cinnamaldehyde.
Materials:
-
Cinnamaldehyde (freshly distilled)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Hydroxylamine sulfate (B86663) ((NH₃OH)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water (degassed)
-
Ethanol (degassed)
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a magnetic stirrer and a dropping funnel. Purge the entire system with nitrogen or argon for at least 15-20 minutes. Maintain a gentle flow of the inert gas throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, prepare a solution of hydroxylamine hydrochloride or sulfate in degassed water and/or ethanol.
-
Prepare a separate solution of sodium hydroxide in degassed water.
-
-
Reaction:
-
Cool the hydroxylamine solution in the reaction flask to 0-5 °C using an ice bath.
-
Slowly add the freshly distilled cinnamaldehyde to the cooled hydroxylamine solution with vigorous stirring.
-
Add the sodium hydroxide solution dropwise from the dropping funnel over a period of 20-30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
-
Work-up and Purification:
-
After the addition of NaOH is complete, continue stirring the reaction mixture at a low temperature for the time specified in your chosen literature method (typically 1-2 hours), or until reaction completion is confirmed by TLC.
-
The this compound may precipitate from the solution. If so, collect the solid by filtration, wash it with cold water, and dry it under vacuum.
-
If the product does not precipitate, perform an appropriate extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene (B28343) or an ethanol/water mixture) to obtain the purified this compound.
-
Quantitative Data Summary
The following table presents yield data from various oximation protocols. Note that direct comparison is challenging due to variations in reaction scales and conditions. However, protocols employing controlled conditions tend to report good yields.
| Cinnamaldehyde Source | Hydroxylamine Source | Base | Solvent | Yield (%) | Reference |
| Cinnamaldehyde | Hydroxylamine sulfate | NaOH | Water | 70 | |
| Cinnamaldehyde | Hydroxylamine hydrochloride | K₂CO₃ | THF | 75-82 (for oxime ether) | [4][5] |
Visualizations
Experimental Workflow for Oximation with Oxidation Prevention
Caption: Workflow for cinnamaldehyde oximation with oxidation prevention.
Signaling Pathway of Cinnamaldehyde Oxidation
Caption: Simplified pathway of cinnamaldehyde oxidation.
References
- 1. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Cinnamaldehyde Oxime NMR Spectrum Interpretation: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of cinnamaldehyde (B126680) oxime.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of cinnamaldehyde oxime show more signals than expected?
A1: The presence of more signals than anticipated for a single structure is the most common issue. This is typically due to the presence of geometric isomers. This compound can exist as four possible stereoisomers due to the C=C double bond and the C=N double bond. The primary forms are the (E,E), (E,Z), (Z,E), and (Z,Z) isomers. In solution, you are most likely observing a mixture of the (syn/anti) or (E/Z) isomers with respect to the C=N bond, which interconvert slowly on the NMR timescale. Each isomer will produce a distinct set of signals, leading to a more complex spectrum. To confirm, consider running a 2D NMR experiment like NOESY, which can show through-space correlations indicative of specific isomers.
Q2: The signal for my oxime (N-OH) proton is very broad or missing. What is the cause?
A2: The hydroxyl proton of the oxime group (N-OH) is acidic and can undergo rapid chemical exchange with trace amounts of water (H₂O) or acid in the NMR solvent (e.g., CDCl₃). This exchange often leads to signal broadening, and in some cases, the peak may become so broad that it is indistinguishable from the baseline.
-
Troubleshooting Tip: To confirm if a broad peak is the N-OH proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the N-OH proton, causing the signal to disappear.
Q3: My aromatic signals appear as a complex, unresolved multiplet. How can I assign them?
A3: The five protons on the phenyl ring are often chemically similar, causing their signals to overlap in a complex multiplet, typically between 7.2 and 7.6 ppm.
-
Troubleshooting Tips:
-
Higher Field Strength: Using a spectrometer with a higher magnetic field (e.g., 600 MHz or higher) can increase signal dispersion and may resolve the multiplet.
-
2D NMR: A ¹H-¹H COSY experiment will show correlations between adjacent protons, helping to trace the connectivity within the aromatic ring.
-
Simulation: Use NMR prediction software to simulate the spectrum. While not a perfect match, it can provide a good starting point for assignment.
-
Q4: I see signals that do not belong to this compound. What are common impurities?
A4: Common impurities include:
-
Starting Material: Unreacted cinnamaldehyde is a frequent impurity. Look for its characteristic aldehyde proton signal around 9.7 ppm and its distinct vinyl proton signals.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane) are common. A peak around 7.26 ppm in CDCl₃ corresponds to residual CHCl₃.
-
Water: A broad peak, typically between 1.5 and 2.5 ppm in CDCl₃, can be attributed to water.
Q5: The coupling constants (J-values) for my vinyl protons seem incorrect. What should they be?
A5: For the vinyl group (-CH=CH-), a large coupling constant (³J) in the range of 11-18 Hz is expected for protons in a trans configuration, which is typical for the C=C bond in cinnamaldehyde derivatives. The literature for (1Z,2E)-cinnamaldehyde oxime reports smaller, more complex couplings, which may be due to the specific conformation or long-range coupling effects.[1] If you observe a large coupling constant (~15-16 Hz), it strongly suggests a trans C=C double bond. If your product is a mixture of isomers, you may see different coupling constants for each.
Quantitative Data Summary
The following table summarizes the reported NMR data for (1Z,2E)-cinnamaldehyde oxime. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes / Coupling Constants (J, Hz) |
| Phenyl Protons (C₆H₅) | 7.28 – 7.55 (m, 5H) | 127.0 (2C), 128.8 (2C), 129.0 (1C) | Appears as a complex multiplet. |
| Phenyl C-ipso | - | 135.7 | Quaternary carbon, signal is often weak. |
| Vinyl Proton (Ph-CH=) | Part of 7.28 – 7.55 multiplet | 139.2 | Expected to be a doublet with large J-coupling (~16 Hz). |
| Vinyl Proton (=CH-CH=N) | 6.84 (d) | 121.5 | Reported ³J = 5.6 Hz.[1] This value is smaller than typical for trans-coupling. |
| Imine Proton (CH=N) | 7.94 (t) | 152.0 | Reported ³J = 4.8 Hz.[1] |
| Oxime Hydroxyl (N-OH) | Variable, often broad | - | Not always observed. Disappears with D₂O exchange. |
Data sourced from literature acquired in CDCl₃.[1]
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for preparing and acquiring a ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of your purified this compound sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice. c. Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent. TMS provides the 0 ppm reference peak. d. Cap the NMR tube and gently invert it several times until the sample is fully dissolved.
2. Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
3. Spectrum Acquisition: a. Acquire a standard ¹H NMR spectrum using default parameters (e.g., 8-16 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds). b. Process the resulting Free Induction Decay (FID) by applying a Fourier transform. c. Phase the spectrum manually to ensure all peaks are in the positive phase with a flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃). e. Integrate the signals to determine the relative number of protons for each peak.
4. (Optional) D₂O Exchange: a. After acquiring the initial spectrum, remove the NMR tube. b. Add one drop of deuterium oxide (D₂O) to the tube. c. Cap and shake the tube vigorously for 30 seconds to mix. d. Re-acquire the ¹H NMR spectrum using the same parameters. e. Compare the two spectra to identify any peaks that have disappeared or significantly diminished; these correspond to exchangeable protons like N-OH.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of a this compound NMR spectrum.
Caption: Troubleshooting workflow for this compound NMR.
References
Green Synthesis of Cinnamaldehyde Oxime: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the green synthesis of cinnamaldehyde (B126680) oxime. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are green chemistry methods preferred for the synthesis of cinnamaldehyde oxime?
A1: Traditional methods for oxime synthesis often involve hazardous reagents like pyridine, toxic organic solvents, long reaction times, and high temperatures, leading to significant environmental pollution and low energy efficiency.[1] Green chemistry approaches, such as solvent-free, microwave-assisted, and ultrasound-assisted methods, offer significant advantages. These include shorter reaction times, higher yields, milder reaction conditions, and the reduction or elimination of hazardous substances, aligning with the principles of sustainable chemistry.[2][3]
Q2: What are the main green synthesis routes for this compound?
A2: The primary green synthesis routes for this compound include:
-
Solvent-Free Synthesis (Grindstone Chemistry): This mechanochemical method involves grinding the reactants together at room temperature, often with a catalyst, completely avoiding the use of solvents.[1][4]
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to provide rapid and uniform heating, significantly reducing reaction times and often improving yields.[2][5]
-
Ultrasound-Assisted Synthesis: This technique employs ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates the reaction rate under milder conditions.[3][6]
Q3: Can the α,β-unsaturated double bond in cinnamaldehyde cause side reactions during green synthesis?
A3: The α,β-unsaturated system in cinnamaldehyde is a potential site for side reactions, such as Michael addition or polymerization, particularly under high-energy conditions. However, studies on green methods like grindstone chemistry have shown that cinnamaldehyde can be smoothly converted to its oxime without rearrangement of the double bond.[1] Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize side products.
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), can be used to separate the cinnamaldehyde reactant from the this compound product. The disappearance of the cinnamaldehyde spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the typical catalysts used in the green synthesis of this compound?
A5: Various catalysts can be employed depending on the chosen method. For solvent-free grindstone chemistry, bismuth(III) oxide (Bi₂O₃) has been shown to be effective.[1] In other green methods, mild bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used to facilitate the reaction.[2][7] The choice of catalyst can influence reaction efficiency and yield.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Inefficient mixing of reactants (especially in solvent-free methods). - Catalyst deactivation. | - Monitor the reaction with TLC until the starting material is consumed. - Optimize reaction time and temperature (for microwave and ultrasound methods). - Ensure thorough grinding in solvent-free methods to maximize contact between reactants. - Use a fresh batch of catalyst or consider catalyst regeneration if applicable. |
| Formation of Impurities/Side Products | - Rearrangement or reaction at the α,β-double bond. - Formation of nitriles via dehydration of the oxime. - Beckmann rearrangement to amides. | - Use milder reaction conditions (lower temperature, shorter time). - Ensure the reaction medium is not overly acidic or basic. - While some green methods report no such side products, purification by recrystallization or column chromatography may be necessary.[1] |
| Difficulty in Isolating the Product | - Product is an oil instead of a solid. - Product is highly soluble in the work-up solvent. | - If an oil is obtained, try triturating with a non-polar solvent like hexane to induce crystallization. - For water-soluble products, perform extraction with a suitable organic solvent like ethyl acetate.[7] |
| Inconsistent Results in Microwave Synthesis | - Non-uniform heating ("hot spots"). - Inaccurate temperature or pressure monitoring. | - Use a dedicated microwave reactor with a stirrer for uniform heating. - Ensure the reaction vessel is properly sealed and that temperature and pressure probes are correctly calibrated.[8] |
| Low Efficiency in Ultrasound-Assisted Synthesis | - Insufficient ultrasonic power. - Improper positioning of the reaction vessel in the ultrasonic bath. | - Use an ultrasonic bath with appropriate power output or an ultrasonic probe for more direct energy input. - Position the reaction vessel at the point of maximum cavitation in the bath. |
Quantitative Data Summary
The following table summarizes the performance of various synthesis methods for this compound for easy comparison.
| Method | Catalyst/Base | Solvent/Conditions | Time | Yield (%) | Reference |
| Solvent-Free (Grindstone) | Bi₂O₃ | Grinding at room temperature | 2 min | 95 | [1] |
| Solvent-Free (Grindstone) | Na₂CO₃ | Grinding at room temperature | 2 min | High (implied) | [7] |
| Microwave-Assisted | Na₂CO₃ | Ethanol (B145695) | 5 min | ~90 (for similar aldehydes) | [9] |
| Ultrasound-Assisted | K₂CO₃ | Water-Ethanol | ~1-3 min | 81-95 (for similar aldehydes) | [6] |
| Conventional Method | NaOH | Water | >25 min | 70 |
Experimental Protocols
Solvent-Free Synthesis (Grindstone Chemistry)
This protocol is adapted from a method using Bi₂O₃ as a catalyst.[1]
Materials:
-
Cinnamaldehyde (1 mmol)
-
Hydroxylamine (B1172632) hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for approximately 2 minutes.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.
-
Filter the mixture to separate the catalyst (Bi₂O₃).
-
Concentrate the filtrate to a volume of approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the this compound.
-
Filter the precipitate and dry it under vacuum to obtain the pure product.
Microwave-Assisted Synthesis
This is a general protocol based on similar syntheses.[9]
Materials:
-
Cinnamaldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Anhydrous sodium carbonate (Na₂CO₃) (1.2 mmol)
-
Ethanol (3-5 mL)
-
Microwave reactor with sealed vessel capability
-
Magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, dissolve cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.2 mmol) in ethanol (3-5 mL).
-
Add a magnetic stir bar to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 90°C) for 3-5 minutes with stirring.
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Ultrasound-Assisted Synthesis
This protocol is generalized from procedures for other oximes.[6]
Materials:
-
Cinnamaldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.2 mmol)
-
Water-Ethanol mixture (e.g., 1:1)
-
Ultrasonic bath or probe
-
Reaction flask
Procedure:
-
In a reaction flask, combine cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and potassium carbonate (1.2 mmol).
-
Add the water-ethanol solvent mixture.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Sonicate the mixture at a controlled temperature (e.g., 30°C) for 1-3 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect it by filtration.
-
If the product does not precipitate, extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to isolate the product.
Visualizations
Experimental Workflow for Green Synthesis of this compound
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.za [scielo.org.za]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
Technical Support Center: Cinnamaldehyde Oxime Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative catalysts for the synthesis of cinnamaldehyde (B126680) oxime. It includes frequently asked questions, detailed troubleshooting guides, comparative data on catalyst performance, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts for cinnamaldehyde oxime formation?
A1: Traditional methods for oxime synthesis often rely on pyridine (B92270) or strong acids, which present toxicity, corrosion, and waste disposal challenges.[1] Alternative catalysts, particularly those used in "green chemistry" approaches, offer significant benefits such as the use of milder reaction conditions, shorter reaction times, higher yields, reduced environmental impact, and simplified product purification.[2][3] Methods like mechanochemical grinding or ultrasound-assisted synthesis can also dramatically reduce or eliminate the need for hazardous organic solvents.[4]
Q2: What are the main types of alternative catalysts available?
A2: A range of alternative catalysts can be employed. These include:
-
Basic Salts: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective, especially in solvent-free grinding methods or one-pot syntheses.[1][5]
-
Metal Oxides: Environmentally benign and often reusable catalysts like Zinc Oxide (ZnO) or Bismuth(III) Oxide (Bi₂O₃) have shown high efficacy, particularly in solvent-free conditions.[3]
-
Natural Acids: Aqueous extracts from sources like citrus fruits can serve as natural acid catalysts in green synthesis protocols.[1]
-
Energy Sources as Catalysts: Physical methods such as ultrasound or microwave irradiation can accelerate the reaction, often without needing a chemical catalyst, by providing the necessary activation energy.[3]
Q3: Can cinnamaldehyde's structure cause specific side reactions?
A3: Yes. Cinnamaldehyde is an α,β-unsaturated aldehyde. This conjugated system presents two electrophilic sites: the carbonyl carbon and the β-carbon. While the desired reaction is nucleophilic attack by hydroxylamine (B1172632) on the carbonyl carbon, a competing side reaction is the Michael (or conjugate) addition, where a nucleophile attacks the β-carbon.[6][7][8] Careful selection of catalyst and reaction conditions is crucial to favor oxime formation and minimize side products.[9]
Q4: What is mechanochemical synthesis (grindstone chemistry), and why is it used for oxime formation?
A4: Mechanochemical synthesis involves using mechanical force (e.g., grinding in a mortar and pestle) to initiate a chemical reaction, often in the absence of a solvent.[4] This method is highly efficient, environmentally friendly, and can lead to very short reaction times and high yields.[1][10] For oxime synthesis, grinding the aldehyde, hydroxylamine hydrochloride, and a solid catalyst (like Na₂CO₃ or Bi₂O₃) provides the energy and intimate mixing required for the reaction to proceed rapidly.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst/Base: The base may not be strong enough to free the hydroxylamine nucleophile from its hydrochloride salt. 2. Insufficient Mixing: In solvent-free methods, reactants may not be intimately mixed. 3. Incorrect Stoichiometry: An insufficient amount of hydroxylamine hydrochloride or catalyst was used. | 1. Ensure the chosen base (e.g., Na₂CO₃, K₂CO₃) is anhydrous and used in the correct molar ratio (typically >1 equivalent to the hydroxylamine hydrochloride).[1] 2. For grinding methods, grind the mixture vigorously and thoroughly for the specified time to ensure a homogenous powder.[1] 3. Use a slight excess (e.g., 1.2-1.5 equivalents) of hydroxylamine hydrochloride and the appropriate amount of catalyst as specified in the protocol. |
| Formation of Unwanted Side Products (e.g., Michael Adducts, Nitriles) | 1. Reaction Conditions Favor Michael Addition: Certain nucleophiles or catalysts can preferentially attack the β-carbon of the unsaturated system. 2. Over-dehydration to Nitrile: High temperatures or the presence of strong dehydrating agents can convert the intermediate oxime into the corresponding nitrile. 3. Beckmann Rearrangement: Using certain catalysts like ZnO at elevated temperatures (e.g., 140-170°C) can cause the oxime to rearrange. | 1. Stick to reaction conditions known to favor 1,2-addition (carbonyl attack). Mild bases and lower temperatures are generally preferred. The oxime of cinnamaldehyde itself is generally unreactive toward Michael addition.[9] 2. Maintain the recommended reaction temperature. Avoid strongly acidic conditions or reagents known for dehydration if the oxime is the desired product. 3. If using a catalyst known to promote rearrangement, keep the temperature controlled and within the range specified for oxime formation only. |
| Oily Product or Difficulty with Isolation/Purification | 1. Product is an Oil: this compound can sometimes separate as an oil instead of a crystalline solid, making filtration difficult. 2. Incomplete Reaction: The presence of unreacted cinnamaldehyde (an oil) can prevent the product from solidifying. 3. Product is Water-Soluble: In aqueous workups, some product may be lost if it has partial solubility in water. | 1. If an oil forms, try inducing crystallization by scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath. If this fails, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.[1] 2. Monitor the reaction to completion using Thin Layer Chromatography (TLC) before attempting workup. 3. During aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and drive the organic product into the organic layer during extraction. |
| Reaction is Slow or Stalls | 1. Poor Quality Reagents: Cinnamaldehyde may be oxidized, or the base/catalyst may be hydrated or old. 2. Insufficient Energy Input: For mechanochemical or ultrasound-assisted methods, the energy input may be too low. | 1. Use freshly distilled cinnamaldehyde and anhydrous base/catalyst. 2. Ensure vigorous and continuous grinding for mechanochemical methods. For ultrasound methods, ensure the reaction vessel is properly immersed in the ultrasonic bath.[11] |
Data Presentation: Comparison of Catalytic Methods
The following table summarizes quantitative data for various methods of this compound synthesis. Data for similar aromatic aldehydes is included for comparison where direct cinnamaldehyde data is not available.
| Catalyst / Method | Base / Additive | Solvent | Time | Yield (%) | Reference |
| None (Traditional) | NaOH | Water / Ice | ~30 min | 70% | |
| Potassium Carbonate | K₂CO₃ | THF | ~1 hour | 75 - 82% | [5][12] |
| Grindstone Chemistry | Na₂CO₃ | Solvent-Free | 2 min | ~95%* | [1] |
| Grindstone Chemistry | Bi₂O₃ | Solvent-Free | 1.5 min | 96% | [3] |
| Ultrasound-Assisted | K₂CO₃ | Water-Ethanol | Immediate | 94% | [3] |
| Microwave-Assisted | Silica Gel | Solvent-Free | 1 min | 96%** | [3] |
| Catalyst-Free | None | Mineral Water | 10 min | 99%*** | [13] |
*Data for 3-chlorobenzaldehyde. **Data for benzaldehyde. ***Data for 4-nitrobenzaldehyde.
Experimental Protocols
Protocol 1: Mechanochemical Synthesis using Sodium Carbonate (Grinding)
This solvent-free method is rapid, efficient, and environmentally friendly.
Materials:
-
Cinnamaldehyde (1 mmol, ~132 mg)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, ~83 mg)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol, ~159 mg)
-
Mortar and Pestle
-
Ethyl Acetate (B1210297)
-
Water
Procedure:
-
Add cinnamaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate to a clean, dry mortar.[1]
-
Grind the mixture vigorously with the pestle at room temperature for approximately 2-3 minutes. The mixture should become a well-mixed, homogenous powder.
-
Monitor the reaction completion via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent system.
-
Once complete, add 15 mL of ethyl acetate to the mortar and stir to dissolve the product.
-
Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).
-
Wash the filtrate with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the this compound.
Protocol 2: One-Pot Synthesis using Potassium Carbonate in THF
This protocol is suitable for producing the oxime directly in a common organic solvent.
Materials:
-
Cinnamaldehyde (3.6 mmol, ~0.48 g)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.6 mmol, ~0.25 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (5.6 mmol, ~0.77 g)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add cinnamaldehyde, hydroxylamine hydrochloride, and anhydrous potassium carbonate.[5]
-
Add 100 mL of anhydrous THF to the flask.
-
Stir the resulting mixture vigorously at room temperature for approximately 1 hour.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 150 mL of cold water.
-
Extract the aqueous mixture with chloroform (B151607) or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash once with water, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.[5]
Mandatory Visualizations
Caption: Workflow for mechanochemical synthesis of this compound.
Caption: General catalytic pathway for this compound formation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. benchchem.com [benchchem.com]
- 4. A versatile and green mechanochemical route for aldehyde–oxime conversions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Synthesis of Oximes | Semantic Scholar [semanticscholar.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
Technical Support Center: High-Purity Recrystallization of Cinnamaldehyde Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of cinnamaldehyde (B126680) oxime to achieve high purity. This resource includes detailed experimental protocols, a troubleshooting guide in a question-and-answer format, and key data presented in accessible tables and diagrams.
Solvent Selection for Recrystallization
A known successful recrystallization of cinnamaldehyde oxime utilizes toluene (B28343), yielding pure white crystals. Additionally, a mixture of ethanol (B145695) and water has been used for the initial crystallization of this compound following its synthesis.[1]
Recommended Solvents and Systems:
| Solvent/System | Rationale & Expected Performance |
| Toluene | Proven Solvent: A documented protocol reports successful recrystallization of this compound from toluene, resulting in a 70% yield of pure white crystals. It is a good starting point for achieving high purity. |
| Ethanol/Water | Mixed Solvent System: Often used for the crystallization of oximes.[1] The addition of water as an anti-solvent to an ethanolic solution of the crude oxime can effectively induce crystallization. The optimal ratio needs to be determined experimentally. |
| Isopropanol (B130326) | Alternative Alcohol: Similar to ethanol, isopropanol can be a suitable solvent. Its lower volatility compared to ethanol might allow for slower crystal growth, potentially leading to higher purity. |
| Ethyl Acetate | Moderately Polar Solvent: May be effective for dissolving the oxime at higher temperatures. Can be used as a single solvent or in combination with a non-polar anti-solvent like hexane. |
| Acetone | Polar Aprotic Solvent: Its high solvency for many organic compounds at room temperature might make it less ideal for achieving a high recovery rate unless used in a mixed-solvent system with an anti-solvent. |
| Hexane | Non-Polar Solvent: this compound is expected to have low solubility in hexane, making it a potential anti-solvent to be used with more polar solvents like ethanol, isopropanol, or ethyl acetate. |
Note: The ideal solvent or solvent system should be determined empirically by conducting small-scale trials.
Experimental Protocol: Recrystallization of this compound using Toluene
This protocol is based on a documented procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to just cover the solid.
-
Heating: Gently heat the mixture while stirring. Add small portions of hot toluene until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger and purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals. This can be done by air drying on the filter paper or in a desiccator.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point: Pure this compound has a reported melting point range of 115-125°C.[2] A sharp melting point within this range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of this compound and identifying any remaining impurities. It is particularly useful as some oximes can be thermally unstable and may decompose into the corresponding nitrile under the high temperatures used in Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of cinnamaldehyde and related compounds.[3][4] A suitable method would involve a C18 column with a mobile phase such as acetonitrile (B52724) and water.[3]
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the expected appearance of pure this compound?
-
A1: Pure this compound should be white crystals. The crude product is often a light brown powder.[2]
-
-
Q2: My recrystallized product is an oil, not a solid. What should I do?
-
A2: This phenomenon is known as "oiling out." It can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present. Refer to the "Oiling Out" section in the troubleshooting guide below for detailed solutions.
-
-
Q3: I am getting a very low yield after recrystallization. What are the possible reasons?
-
A3: Low yield can be due to several factors: using too much solvent during dissolution, incomplete crystallization, or loss of product during transfer and filtration. Ensure you are using the minimum amount of hot solvent required for dissolution and that the solution is thoroughly cooled to maximize crystal formation.
-
-
Q4: Can I use a different solvent than the ones listed?
-
A4: Yes, but it is crucial to perform small-scale solubility tests first. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Troubleshooting Common Problems:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Not enough solute is present (solution is too dilute).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs. | - The melting point of the this compound (or an impure mixture) is below the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Re-heat the solution and add more of the same solvent to lower the saturation temperature.- Try a solvent with a lower boiling point.- If using a mixed-solvent system, add more of the solvent in which the compound is more soluble.- Allow the solution to cool more slowly. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration. |
| Purity analysis by GC-MS shows the presence of cinnamonitrile (B126248). | - this compound may be decomposing to cinnamonitrile at the high temperatures of the GC inlet. | - Use a lower inlet temperature for the GC analysis.- Confirm purity using a non-destructive technique like ¹H NMR spectroscopy. |
Visualizing the Process
Experimental Workflow for Recrystallization
A schematic of the recrystallization workflow.
Troubleshooting Logic Diagram
A decision-making diagram for troubleshooting.
References
Stability issues and degradation of Cinnamaldehyde oxime
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cinnamaldehyde (B126680) Oxime. This resource is designed to provide comprehensive guidance on the stability, degradation, and handling of Cinnamaldehyde Oxime. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my this compound sample?
A1: this compound is susceptible to degradation through several pathways, primarily influenced by environmental factors. The main contributors to its instability are:
-
Hydrolysis: The oxime functional group can undergo acid-catalyzed hydrolysis, reverting to cinnamaldehyde and hydroxylamine. This is a significant concern in acidic aqueous solutions.[1]
-
Oxidation: Similar to its parent compound, cinnamaldehyde, the α,β-unsaturated system in this compound is prone to oxidation, especially when exposed to air (oxygen).[2][3] This process can be accelerated by heat and light.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization (e.g., cis-trans) and potentially lead to the cleavage of the N-O bond in the oxime group, initiating further degradation.
-
Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation, and may also lead to other degradation pathways.
Q2: I observe a change in the physical appearance (e.g., color change, precipitation) of my this compound solution. What could be the cause?
A2: A change in the physical appearance of your this compound solution is a common indicator of degradation.
-
Color Change: A yellowing or browning of the solution can indicate the formation of degradation products resulting from oxidation.
-
Precipitation: If you observe precipitation, it could be due to the formation of less soluble degradation products. For instance, if the oxime hydrolyzes back to cinnamaldehyde, subsequent oxidation to cinnamic acid (which has low aqueous solubility) could result in precipitation.
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What are the likely degradation products of this compound?
A3: Based on the structure of this compound, several degradation products can be anticipated:
-
Cinnamaldehyde: Formed via hydrolysis of the oxime group.
-
Cinnamic Acid: A result of the oxidation of cinnamaldehyde, which is formed upon hydrolysis.
-
Benzaldehyde: Can be formed from the oxidative cleavage of the double bond in the propenal side chain.[2][3]
-
Benzoic Acid: Arises from the subsequent oxidation of benzaldehyde.[2][3]
-
(Z)-Cinnamaldehyde Oxime: Isomerization of the more stable (E)-isomer upon exposure to light.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C) for short-term storage and frozen (-20 °C or lower) for long-term storage.
-
Light: Protect from light by using amber-colored vials or by storing in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent moisture and air exposure. For solutions, consider storing in small, single-use aliquots to minimize freeze-thaw cycles and repeated exposure to the atmosphere.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or below. 3. Verify the purity of the stock solution periodically using HPLC or NMR. |
| Formation of an oily residue in aqueous buffer | Hydrolysis to the less water-soluble cinnamaldehyde. | 1. Check the pH of your buffer; hydrolysis is accelerated in acidic conditions. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to improve the solubility of potential degradation products. 3. Perform experiments at a lower temperature to reduce the rate of hydrolysis. |
| Loss of biological activity | Degradation of the active compound. | 1. Confirm the identity and purity of your this compound before use. 2. Minimize the exposure of your experimental solutions to light and air. 3. Include a positive control with a freshly prepared solution in your assay. |
| Unexpected peaks in mass spectrometry analysis | Formation of oxidation or hydrolysis products. | 1. Compare the observed m/z values with the expected molecular weights of potential degradation products (see FAQ 3). 2. Analyze a control sample of this compound that has been protected from degradation to identify any inherent impurities. |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in different pH buffers.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate buffer solutions (pH 5, 7) and a hydrochloric acid solution (pH 2)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In separate amber vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by HPLC.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time for each pH condition.
Protocol for Forced Oxidation Study
This protocol is designed to intentionally degrade this compound to identify potential oxidative degradation products.
1. Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol or acetonitrile as a solvent
-
HPLC-MS system
2. Procedure:
-
Dissolve a known amount of this compound in the chosen solvent.
-
Add a specific volume of 3% H₂O₂ to the solution.
-
Allow the reaction to proceed at room temperature for a set period (e.g., 24 hours), protected from light.
-
At the end of the incubation, quench the reaction if necessary (e.g., by dilution).
-
Analyze the sample using an HPLC-MS system to separate and identify the degradation products.
3. Data Analysis:
-
Compare the chromatogram of the stressed sample with that of an unstressed control sample.
-
Use the mass spectrometry data to identify the molecular weights of the degradation products and propose their structures.
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Parameter | Predicted Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Low | Cinnamaldehyde, Hydroxylamine |
| Neutral (pH 7) | Moderate | Cinnamaldehyde, Oxidation Products | |
| Basic (pH > 8) | Moderate to High | Potential for isomerization and other base-catalyzed reactions | |
| Temperature | Refrigerated (2-8°C) | High | Minimal degradation |
| Room Temperature (20-25°C) | Moderate | Slow oxidation and hydrolysis | |
| Elevated (≥ 40°C) | Low | Accelerated oxidation and hydrolysis | |
| Light | Protected from light | High | Minimal degradation |
| Exposed to ambient light | Moderate | Photochemical isomerization and degradation | |
| Exposed to UV light | Low | Rapid degradation | |
| Atmosphere | Inert (N₂ or Ar) | High | Minimal degradation |
| Air (O₂) | Low to Moderate | Oxidation products (e.g., Cinnamic Acid, Benzaldehyde) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Synthesis of Cinnamaldehyde Oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of cinnamaldehyde (B126680) oxime, with a focus on scaling up production.
Troubleshooting Guide
Scaling up the synthesis of cinnamaldehyde oxime can introduce challenges not always observed at the laboratory scale. The following table addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal pH: The reaction is sensitive to pH. | Ensure the pH of the reaction mixture is maintained in the optimal range for oxime formation (typically weakly acidic to neutral). | |
| Side reactions: Polymerization of cinnamaldehyde or decomposition of hydroxylamine (B1172632). | Control the reaction temperature carefully, as the reaction can be exothermic. Add reagents portion-wise to manage heat generation. | |
| Poor mixing: Inadequate agitation leading to localized high concentrations of reactants. | On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. Consider the use of baffled reactors for improved mixing.[1][2] | |
| Formation of Impurities/Byproducts | Presence of unreacted cinnamaldehyde: Incomplete reaction. | As with low yield, monitor the reaction to completion via TLC. An excess of hydroxylamine can also be used to drive the reaction forward. |
| Formation of nitrones or other side products. | Use milder reaction conditions and ensure the purity of starting materials. Purification via column chromatography may be necessary. | |
| Oxidation of cinnamaldehyde: Exposure to air for prolonged periods. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up where reaction times may be longer. | |
| Product Isolation Difficulties | Product is an oil instead of a solid: Presence of impurities lowering the melting point. | Purify the crude product by column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent system (e.g., toluene) can also be effective. |
| Emulsion formation during workup: Common when scaling up extractions. | Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation. | |
| Exothermic Reaction (Runaway) | Poor heat dissipation: Heat generated by the reaction is not removed efficiently at a larger scale. | Use a reactor with a cooling jacket and monitor the internal temperature closely. Implement a controlled, slow addition of one of the reactants to manage the rate of heat generation. |
| Crystallization/Precipitation Issues | Product precipitates too quickly: Trapping impurities. | Control the rate of cooling during crystallization. Consider using a co-solvent system to improve solubility and allow for slower crystal growth. |
| Product does not crystallize: Supersaturation or presence of impurities. | Try seeding the solution with a small crystal of pure this compound. If impurities are suspected, an additional purification step may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the condensation reaction between cinnamaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate (B86663), in the presence of a base.[3] Greener, solvent-free methods using grinding techniques with a catalyst like Bi₂O₃ have also been reported to give high yields in shorter reaction times.[4][5]
Q2: What is the typical yield for this compound synthesis?
A2: Yields can vary depending on the specific protocol and scale. Laboratory-scale syntheses using traditional methods often report yields in the range of 70-82%.[6] Solvent-free methods have demonstrated yields of up to 98%.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the cinnamaldehyde starting material from the this compound product.
Q4: What are the key safety precautions to consider when synthesizing this compound?
A4: Cinnamaldehyde can be a skin irritant. Hydroxylamine and its salts are potentially explosive and should be handled with care, avoiding heating in the absence of a solvent. The reaction can be exothermic, so appropriate temperature control is crucial, especially during scale-up. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: What are the primary challenges when scaling up this synthesis?
A5: The main challenges in scaling up include:
-
Heat Management: The reaction is often exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of byproducts.[7]
-
Mixing and Mass Transfer: Ensuring uniform mixing in a large reactor is essential for consistent reaction rates and to avoid localized "hot spots."[1][2]
-
Downstream Processing: Isolating and purifying large quantities of the product can be more complex. Techniques like filtration and drying need to be optimized for larger volumes.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and must be carefully controlled.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
Cinnamaldehyde
-
Hydroxylamine sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Prepare a solution of hydroxylamine sulfate in water in a round-bottom flask.
-
To this solution, add cinnamaldehyde.
-
Cool the mixture in an ice-water bath to approximately 3°C with continuous stirring.
-
Prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the cooled reaction mixture over a period of 25-30 minutes, ensuring the temperature remains low. The this compound will begin to precipitate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature while continuing to stir.
-
Filter the crude product using a Büchner funnel.
-
Recrystallize the crude product from toluene to obtain pure this compound as white crystals.
Quantitative Data Summary
| Parameter | Value | Reference |
| Cinnamaldehyde (mols) | 0.40 | [3] |
| Hydroxylamine Sulfate (mols) | 0.48 | [3] |
| Sodium Hydroxide (mols) | 0.44 | [3] |
| Reaction Temperature | 3°C (initial) | [3] |
| Reported Yield | 70% | [3] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key considerations for scaling up the synthesis of this compound.
References
- 1. mt.com [mt.com]
- 2. Mixing and oxygen transfer characteristics of a microplate bioreactor with surface-attached microposts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exothermic reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Cinnamaldehyde Oxime and Benzaldehyde Oxime Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cinnamaldehyde (B126680) oxime and benzaldehyde (B42025) oxime. By examining their structural differences and synthesizing available experimental data, this document aims to provide a clear understanding of their respective chemical behaviors in various reaction types. This information is intended to aid researchers in the selection and application of these compounds in synthetic chemistry and drug development.
Introduction: Structural and Electronic Differences
The reactivity of an oxime is intrinsically linked to the structure of the parent aldehyde. Benzaldehyde oxime possesses a phenyl group directly attached to the oxime functionality. In contrast, cinnamaldehyde oxime features a phenyl group conjugated with the C=NOH moiety through a carbon-carbon double bond. This extended conjugation in this compound is the primary structural feature that differentiates its reactivity from that of benzaldehyde oxime.
The key electronic effects at play are:
-
Benzaldehyde Oxime: The phenyl group exerts a resonance effect, which can influence the electron density at the oxime carbon.
-
This compound: The vinyl group in the cinnamoyl moiety extends the conjugation, leading to a more delocalized electron system. This can impact the electrophilicity of the imine carbon and the nucleophilicity of the oxime oxygen and nitrogen.
These electronic differences are expected to manifest in variations in reaction rates and product distributions in reactions such as hydrolysis, rearrangement, and nucleophilic additions.
Comparative Reactivity Data
While direct comparative kinetic studies between this compound and benzaldehyde oxime are not extensively available in the literature, we can infer their relative reactivity by examining data from individual studies on each compound.
Oximation Reaction
The formation of the oxime itself from the parent aldehyde provides initial insights into the reactivity of the carbonyl group. Generally, the reaction involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon.
| Aldehyde | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NH₂OH·HCl, Na₂CO₃, grinding at room temperature | 2 min | 95 | [1] |
| Benzaldehyde | NH₂OH·HCl, Oxalic Acid, CH₃CN, reflux | 60 min | 95 | [2] |
| Cinnamaldehyde | Hydroxylamine sulfate (B86663), NaOH, H₂O, 3°C to RT | 25 min (addition) | 70 | [3] |
Note: The conditions are not identical, preventing a direct kinetic comparison. However, the high yields obtained under various conditions for both aldehydes suggest that oxime formation is an efficient process for both substrates.
Hydrolysis
The hydrolytic stability of oximes is a critical parameter in their application. Oximes are generally more stable to hydrolysis than imines. Acid catalysis is typically required for the hydrolysis of oximes back to the corresponding aldehyde or ketone.
While specific comparative rate constants for the hydrolysis of this compound and benzaldehyde oxime were not found, general principles of oxime stability suggest that oximes derived from aromatic aldehydes exhibit enhanced stability. The extended conjugation in this compound might further influence its stability, though quantitative data is lacking.
Beckmann Rearrangement
The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides under acidic conditions. For aldoximes, this rearrangement can also lead to the formation of nitriles.[3][4] The migrating group is typically the one that is anti-periplanar to the hydroxyl group on the nitrogen.
| Oxime | Reagents and Conditions | Product(s) | Notes | Reference |
| Benzaldehyde Oxime | Acid catalysis (e.g., H₂SO₄) | Benzamide, Benzonitrile | The ratio of amide to nitrile can depend on the specific reaction conditions. | [2] |
| This compound | Not specified in searches | Cinnamamide, Cinnamonitrile (expected) | The extended conjugation could influence the migratory aptitude of the cinnamyl group. |
The electronic nature of the migrating group influences the rate of the Beckmann rearrangement. The vinyl group in the cinnamyl moiety could affect the stability of the transition state during the rearrangement, potentially leading to different reaction kinetics compared to the phenyl group of benzaldehyde oxime.
Experimental Protocols
Synthesis of Benzaldehyde Oxime (Grinding Method)[1]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
A mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) is thoroughly ground in a mortar at room temperature for 2 minutes.
-
After completion of the reaction (monitored by TLC), 10 mL of water is added to the mortar.
-
For low melting point oximes, the solution is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous CaCl₂ for 12 hours and filtered.
-
The solvent is evaporated to afford the benzaldehyde oxime.
Synthesis of this compound[3]
Materials:
-
Cinnamaldehyde
-
Hydroxylamine sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice-water bath
Procedure:
-
Cinnamaldehyde (0.40 mols) is added to a solution of hydroxylamine sulfate (0.48 mols) in 79.5 grams of water.
-
The mixture is cooled in an ice-water bath to 3°C.
-
A solution of NaOH (0.44 mol) in 17.7 grams of water is added over a period of 25 minutes, causing the this compound to precipitate.
-
The reaction mixture is warmed to room temperature and the crude product is filtered.
-
The crude product is recrystallized from toluene to obtain pure this compound.
Visualizations
General Oximation Workflow
Caption: General experimental workflow for the synthesis of aldoximes.
Beckmann Rearrangement Logical Pathway
Caption: Logical pathway of the Beckmann rearrangement for aldoximes.
Conclusion
The primary difference in the reactivity of this compound and benzaldehyde oxime stems from the extended conjugation present in the former. This structural variance is anticipated to influence their electronic properties, thereby affecting the rates and outcomes of various reactions.
-
Oximation: Both oximes can be synthesized in high yields, indicating that the formation from their parent aldehydes is efficient.
-
Hydrolysis: While quantitative data is lacking, both are expected to be relatively stable, with potential differences arising from the extended conjugation in this compound.
-
Beckmann Rearrangement: The electronic nature of the migrating group is a key factor. The vinyl-phenyl group of this compound may exhibit different migratory aptitude compared to the phenyl group of benzaldehyde oxime, potentially leading to different reaction kinetics and product ratios.
Further direct comparative studies, particularly focusing on reaction kinetics, are necessary to provide a more definitive quantitative comparison of the reactivity of these two important chemical compounds. The provided experimental protocols offer a starting point for such investigations.
References
A Comparative Analysis of the Biological Activities of Cinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, has long been recognized for its diverse pharmacological properties.[1][2] Its derivatives, synthesized to enhance efficacy and overcome limitations such as low stability and solubility, have shown significant potential in various therapeutic areas.[3] This guide provides a comparative overview of the biological activities of selected cinnamaldehyde derivatives, supported by quantitative data from in vitro studies.
Antimicrobial Activity: A Comparative Look at Efficacy
The antimicrobial potential of cinnamaldehyde and its derivatives is a key area of investigation. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of this activity. A lower MIC value indicates greater antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamaldehyde and Its Derivatives
| Compound | Escherichia coli (MIC) | Staphylococcus aureus (MIC) | Reference |
| trans-Cinnamaldehyde | 250 - 780 µg/mL | 250 - 500 µg/mL | [4][5] |
| 4-Nitrocinnamaldehyde | 100 µg/mL | 100 µg/mL | [6][7] |
| 4-Chlorocinnamaldehyde | 200 µg/mL | >400 µg/mL | [7] |
| 4-Fluorocinnamaldehyde | 200 µg/mL | >400 µg/mL | [7] |
Anticancer Potential: Evaluating Cytotoxicity
Cinnamaldehyde and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for anticancer activity.
Table 2: Comparative Anticancer Activity (IC50) of Cinnamaldehyde and Its Derivatives
| Compound | Cell Line | IC50 | Reference |
| Cinnamaldehyde | A375 (Melanoma) | 6.3 µM | [8] |
| Cinnamaldehyde | G361 (Melanoma) | 8.1 µM | [8] |
| Cinnamaldehyde | LOX (Melanoma) | 3.4 µM | [8] |
| Cinnamaldehyde | HT-29 (Colon Cancer) | 19.7 µM | [8] |
| Cinnamaldehyde | HCT-116 (Colon Cancer) | 12.6 µM | [8] |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 58 µg/mL (24h) | [9] |
| Bromoethyl chalcone (B49325) derivative | DU145 (Prostate Cancer) | 8.719 ± 1.8 µM | [10] |
| Bromoethyl chalcone derivative | SKBR-3 (Breast Cancer) | 7.689 ± 2.8 µM | [10] |
| Bromoethyl chalcone derivative | HEPG2 (Liver Cancer) | 9.380 ± 1.6 µM | [10] |
| 4-bromo benzyl (B1604629) chalcone derivative | DU145 (Prostate Cancer) | 16.914 ± 2.3 µM | [10] |
| 4-bromo benzyl chalcone derivative | SKBR-3 (Breast Cancer) | 15.711 ± 2.8 µM | [10] |
Anti-inflammatory Effects: Modulation of Inflammatory Responses
The anti-inflammatory properties of cinnamaldehyde derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cell lines such as RAW 264.7.
Table 3: Comparative Anti-inflammatory Activity (IC50) of Cinnamaldehyde and Its Derivatives
| Compound | Assay | Cell Line | IC50 | Reference |
| E-Cinnamaldehyde | NO Inhibition | RAW 264.7 | 55 ± 9 µM | |
| o-Methoxycinnamaldehyde | NO Inhibition | RAW 264.7 | 35 ± 9 µM | |
| E-Cinnamaldehyde | TNF-α Inhibition | RAW 264.7 | 63 ± 9 µM | |
| o-Methoxycinnamaldehyde | TNF-α Inhibition | RAW 264.7 | 78 ± 16 µM |
Antioxidant Capacity: Scavenging Free Radicals
The antioxidant activity of these compounds is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value in this assay corresponds to a higher antioxidant potential.
Table 4: Comparative Antioxidant Activity (IC50) of Cinnamaldehyde and Its Derivatives
| Compound | Assay | IC50 | Reference |
| Cinnamaldehyde | DPPH Scavenging | 8.2 µg/mL | [11] |
| Cinnamic acid | DPPH Scavenging | Significantly higher than cinnamaldehyde | [12] |
| Methyl cinnamate | DPPH Scavenging | Significantly higher than cinnamaldehyde | [12] |
| Cinnamyl alcohol | DPPH Scavenging | Significantly higher than cinnamaldehyde | [12] |
Signaling Pathways Modulated by Cinnamaldehyde
Cinnamaldehyde and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Caption: Experimental workflows for assessing the biological activities of cinnamaldehyde derivatives.
One of the key anti-inflammatory mechanisms of cinnamaldehyde involves the inhibition of the NF-κB signaling pathway.
Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway, reducing inflammation.
Cinnamaldehyde has also been shown to modulate the JAK/STAT pathway, which is implicated in both inflammation and cancer.
Caption: Cinnamaldehyde inhibits the JAK/STAT signaling pathway.[13][14][15][16][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific optical density, typically corresponding to a standardized cell count (e.g., 10^5 CFU/mL).[18]
-
Serial Dilution of Compounds: The cinnamaldehyde derivatives are serially diluted in a 96-well microtiter plate using a suitable broth medium to achieve a range of concentrations.[19]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[18] A positive control (bacteria without compound) and a negative control (broth only) are included.[19]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19][20]
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cinnamaldehyde derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).[21][22]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[23] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[21][23]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[1][24]
-
Reaction Mixture: Various concentrations of the cinnamaldehyde derivatives are mixed with the DPPH solution.[24]
-
Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[1][24]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[1][24] The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The percentage of scavenging activity is plotted against the concentration of the sample to determine the IC50 value.[1]
Griess Assay for Nitric Oxide (NO) Inhibition
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of the cinnamaldehyde derivatives, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[25][26]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[27]
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[27][28] Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.[28]
-
Absorbance Measurement: The absorbance is measured at approximately 540-550 nm.[27][28]
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay for nitric oxide [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Cinnamaldehyde on Apoptosis of Nasal Mucosa Cells in Rats with Allergic Rhinitis by Regulating IL-6 / JAK2 / STAT3 Signaling Pathway [tjqk.magtech.com.cn]
- 14. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cinnamaldehyde Regulates the Migration and Apoptosis of Gastric Cancer Cells by Inhibiting the Jak2/Stat3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 25. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV Spectrophotometric Methods for the Analysis of Cinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their derivatives is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of cinnamaldehyde (B126680) and its derivatives, such as cinnamaldehyde oxime. While the specific validation data presented here pertains to cinnamaldehyde, the methodologies and comparative points are directly applicable to its oximes, providing a solid foundation for method development and validation.
The choice between HPLC and UV Spectrophotometry depends on the specific requirements of the analysis, including the need for selectivity, sensitivity, and the complexity of the sample matrix. This guide presents a summary of performance data from published studies and detailed experimental protocols to aid in the selection and implementation of the most suitable method.
Quantitative Data Summary
The following tables summarize the validation parameters for both HPLC and UV Spectrophotometric methods for the determination of cinnamaldehyde, offering a direct comparison of their performance characteristics.
Table 1: HPLC Method Validation Parameters for Cinnamaldehyde Analysis
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9941 - 0.9995 |
| Accuracy (% Recovery) | 98.74% - 118.8% |
| Precision (% RSD) | 0.92% - 2.68% |
| Limit of Detection (LOD) | 0.062 µg/mL - 0.069 ppm |
| Limit of Quantitation (LOQ) | 0.19 µg/mL - 0.23 ppm |
| Retention Time | ~6 - 7.21 minutes |
Data compiled from multiple sources.[1][2][3][4]
Table 2: UV Spectrophotometric Method Validation Parameters for Cinnamaldehyde Analysis
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated, but method follows Beer's Law |
| Accuracy (% Recovery) | Good recovery figures reported |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.104 µg/mL |
| Limit of Quantitation (LOQ) | 0.312 µg/mL |
| Wavelength of Maximum Absorbance (λmax) | 282 nm - 286 nm |
Data compiled from multiple sources.[2][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are based on established methods for cinnamaldehyde analysis.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]
-
Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with an acidic modifier like 0.04% acetic acid) in a ratio of approximately 60:40 (v/v) is often employed.[1][3]
-
Standard Preparation: A stock solution of the analyte is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing the analyte is dissolved in the solvent, sonicated to ensure complete dissolution, and filtered through a 0.20 µm membrane filter before injection.[1]
UV Spectrophotometric Method Protocol
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A suitable UV-grade solvent in which the analyte is soluble and stable (e.g., ethanol).[6]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of highest absorbance. For cinnamaldehyde, this is typically around 282-286 nm.[2][6]
-
Standard Preparation: A stock solution of the analyte is prepared in the chosen solvent and diluted to create a series of calibration standards of known concentrations.
-
Sample Preparation: The sample is accurately weighed, dissolved in the solvent, and diluted to fall within the concentration range of the calibration curve.
-
Measurement: The absorbance of the blank (solvent), standard solutions, and sample solutions are measured at the determined λmax. A calibration curve of absorbance versus concentration is then plotted to determine the concentration of the analyte in the sample.
Method Comparison
Specificity: HPLC offers superior specificity compared to UV spectrophotometry.[6] The chromatographic separation ensures that the analyte of interest is quantified without interference from other compounds in the sample matrix. UV spectrophotometry is more susceptible to interference from other substances that absorb at the same wavelength.
Sensitivity: Both methods demonstrate good sensitivity, with HPLC generally offering lower limits of detection and quantification.[2][5]
Precision and Accuracy: Both methods can provide high precision (low %RSD) and accuracy (% recovery), as indicated by the validation data.[1][2][3]
Throughput and Cost: UV spectrophotometry is generally faster and less expensive per sample than HPLC, as it requires less complex instrumentation and fewer consumables. HPLC analysis involves longer run times due to the chromatographic separation.
Stability-Indicating Capability: HPLC is inherently a stability-indicating method.[8] It can separate the parent drug from its degradation products, allowing for the specific quantification of the active ingredient in the presence of its degradants. This is a critical requirement in pharmaceutical stability studies. UV spectrophotometry cannot distinguish between the intact drug and its degradation products if they have overlapping absorption spectra.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of a compound like this compound, based on ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
Both HPLC and UV spectrophotometry are viable methods for the quantification of cinnamaldehyde and its derivatives.
-
HPLC is the method of choice when high specificity, sensitivity, and stability-indicating capabilities are required, particularly for the analysis of complex mixtures and in regulated pharmaceutical environments.
-
UV Spectrophotometry offers a rapid, simple, and cost-effective alternative for routine analysis of relatively pure samples where interference from other components is minimal.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, sample characteristics, and regulatory expectations. The data and protocols presented in this guide provide a solid starting point for the development and validation of analytical methods for this compound and related compounds.
References
- 1. jmpas.com [jmpas.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. japsonline.com [japsonline.com]
GC-MS vs. NMR: A Comparative Guide to the Characterization of Cinnamaldehyde Oxime
For researchers, scientists, and drug development professionals, the precise structural elucidation of compounds is paramount. Cinnamaldehyde (B126680) oxime, a derivative of the well-known flavor and fragrance compound cinnamaldehyde, presents an interesting case for characterization. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive analysis of cinnamaldehyde oxime. We will delve into detailed experimental protocols, present comparative data in a structured format, and illustrate the analytical workflow.
Introduction
This compound exists as a mixture of (E)- and (Z)-isomers, making its characterization a non-trivial task. The choice between GC-MS and NMR spectroscopy for its analysis depends on the specific information required, such as purity, isomeric ratio, and unambiguous structural confirmation. While GC-MS excels in separating volatile compounds and providing molecular weight and fragmentation information, NMR spectroscopy offers unparalleled detail about the molecular structure and connectivity.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A detailed experimental protocol for the GC-MS analysis of aldoximes, including this compound, is crucial for obtaining reliable and reproducible results. The following protocol is a general procedure that can be adapted for this specific compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these isomers.
-
Injector Temperature: 250 °C. It is important to note that high injector temperatures can sometimes cause dehydration of oximes to the corresponding nitriles.[1] A lower injector temperature should be tested if degradation is suspected.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure, including stereochemistry.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
NMR Experiments and Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0-220 ppm.
-
-
2D NMR (COSY, HSQC):
-
These experiments are crucial for the complete assignment of proton and carbon signals and for confirming the connectivity within the molecule. Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be utilized.
-
Data Presentation: GC-MS vs. NMR
The data obtained from each technique provides complementary information for the characterization of this compound.
| Parameter | GC-MS | NMR Spectroscopy |
| Separation | Excellent separation of (E)- and (Z)-isomers based on their different boiling points and interactions with the stationary phase. | Can distinguish between isomers in a mixture, but does not physically separate them. The relative amounts of each isomer can be determined by integration of their respective signals. |
| Identification | Provides the retention time for each isomer and a mass spectrum with the molecular ion peak and characteristic fragmentation pattern. | Provides a unique set of chemical shifts and coupling constants for each proton and carbon nucleus in each isomer, allowing for unambiguous structural assignment. |
| Structural Info | Molecular weight is determined from the molecular ion peak. Fragmentation patterns can provide clues about the structure, particularly the presence of the phenyl group and the oxime functionality. | Detailed structural information including the connectivity of atoms (through COSY and HSQC), the chemical environment of each nucleus, and the stereochemistry (E/Z configuration) of the C=N bond. |
| Quantification | Can be used for quantitative analysis by creating a calibration curve with a standard. | Highly quantitative. The area under each peak in the ¹H NMR spectrum is directly proportional to the number of protons it represents, allowing for the determination of isomeric ratios and purity. |
| Sensitivity | Generally more sensitive, capable of detecting compounds at lower concentrations (ppm to ppb levels). | Less sensitive, typically requiring higher sample concentrations (mg scale). |
Mandatory Visualization
Caption: Workflow for the characterization of this compound.
In-depth Comparison
GC-MS Analysis of this compound
GC-MS is a powerful technique for separating the (E)- and (Z)-isomers of this compound. The retention times of the two isomers will differ, allowing for their individual detection. The mass spectrum of each isomer will show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of this compound (C₉H₉NO).
The fragmentation pattern in EI-MS will provide structural information. Key fragments would be expected from the loss of small molecules or radicals. For aromatic aldehydes, a common fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ peak, and cleavage of the bond adjacent to the aromatic ring.[2] For oximes, fragmentation can be complex, but may involve cleavage of the N-O bond or rearrangements. The phenyl group would likely give rise to characteristic fragments at m/z 77 (C₆H₅⁺) and 51.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides a wealth of information for the unambiguous structural determination of the this compound isomers.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the vinylic protons, the oxime proton (=N-OH), and the aldehydic proton of the oxime (=CH-NOH). The chemical shifts of the protons close to the C=N bond will be different for the (E)- and (Z)-isomers due to the anisotropic effect of the nitrogen lone pair. The coupling constants between the vinylic protons will confirm the trans configuration of the C=C double bond.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. Similar to the proton spectrum, the chemical shifts of the carbons in the vicinity of the oxime group will differ between the two isomers.
-
2D NMR:
-
COSY: This experiment will reveal the coupling relationships between protons, confirming the connectivity of the vinylic protons and their relationship to the aldehydic proton of the oxime.
-
HSQC: This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.
-
The key to differentiating the (E)- and (Z)-isomers lies in the different chemical environments of the protons and carbons near the C=N bond. For instance, the chemical shift of the proton on the carbon of the C=N bond is typically different in the two isomers.
Conclusion
Both GC-MS and NMR spectroscopy are indispensable tools for the characterization of this compound.
-
GC-MS is the preferred method for rapidly assessing the purity of a sample and determining the presence and ratio of the (E)- and (Z)-isomers. Its high sensitivity is advantageous for trace analysis. However, the potential for thermal degradation in the injector must be considered.
-
NMR spectroscopy , particularly with the use of 2D techniques, is unparalleled for the complete and unambiguous structural elucidation of each isomer. It provides definitive proof of connectivity and stereochemistry, which is crucial for drug development and quality control.
For a comprehensive characterization of this compound, a combined approach is recommended. GC-MS can be used for initial purity assessment and isomer separation, while NMR spectroscopy provides the definitive structural confirmation of each isomer. This dual-pronged approach ensures the highest level of confidence in the analytical results.
References
A Comparative Guide to the Separation and Analysis of Cinnamaldehyde Oxime E/Z Isomers
For researchers, scientists, and drug development professionals, the precise separation and unambiguous characterization of stereoisomers are paramount. Geometric isomers, such as the E and Z forms of cinnamaldehyde (B126680) oxime, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of methods for the separation and analysis of cinnamaldehyde oxime E/Z isomers, supported by experimental data and detailed protocols.
Separation of E/Z Isomers
The synthesis of this compound typically results in a mixture of E and Z isomers.[1] Their separation is commonly achieved through chromatographic techniques, with column chromatography being a prevalent method.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution analytical and preparative tool for the separation of geometric isomers. For oximes, reversed-phase columns (e.g., C18) are often employed.[2] The separation is influenced by the mobile phase composition, which can be optimized to achieve baseline resolution between the E and Z peaks.
Gas Chromatography (GC): GC can also be utilized for the analysis of oxime isomers. The volatility of the isomers allows for their separation on a suitable capillary column. The choice of the stationary phase and the temperature program are critical parameters for achieving good resolution.
Analysis and Characterization of E/Z Isomers
Spectroscopic methods are powerful tools for the differentiation and characterization of the E and Z isomers of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed structural information that allows for unambiguous assignment of the geometry around the C=N double bond.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the vicinity of the C=N bond are highly sensitive to the stereochemistry of the oxime.[3]
¹H NMR Spectroscopy: The proton of the CH=N group is particularly diagnostic. Due to the anisotropic effect of the C=N bond, the chemical shift of this proton will differ significantly between the E and Z isomers. Generally, protons syn to the hydroxyl group are shielded and appear at a lower chemical shift (upfield) compared to the corresponding proton in the other isomer.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the C=N bond and the adjacent carbons are also influenced by the isomer's geometry. Steric compression in the more sterically hindered isomer can cause an upfield shift in the signals of nearby carbon atoms.[3]
Infrared (IR) Spectroscopy: The IR spectra of E and Z oxime isomers can show subtle but distinct differences, particularly in the fingerprint region. The stretching frequencies of the C=N and N-O bonds may vary slightly between the two isomers.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for the determination of the absolute configuration of each isomer. The crystal structure of the (1Z,2E)-cinnamaldehyde oxime has been reported, confirming its E configuration.[4]
Comparative Data
The following tables summarize the available experimental data for the (E)-cinnamaldehyde oxime. While experimental data for the purified (Z)-isomer is not available in the cited literature, the expected trends based on the general principles of oxime stereochemistry are discussed.
Table 1: Comparative Spectroscopic Data of this compound Isomers
| Spectroscopic Data | (E)-Cinnamaldehyde Oxime [4] | (Z)-Cinnamaldehyde Oxime (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.94 (t, 1H, CH=N), 7.55-7.28 (m, 6H, Ar-H and CH=CH), 6.84 (d, 1H, CH=CH) | The CH=N proton is expected to be shifted upfield compared to the E-isomer. The olefinic and aromatic protons may also show slight shifts. |
| ¹³C NMR (CDCl₃, 100.5 MHz) | δ 152.0 (CH=N), 139.2, 135.7, 129.0, 128.8, 127.0, 121.5 | The chemical shifts of the C=N carbon and the adjacent carbons are expected to differ from the E-isomer due to different steric and electronic environments. |
| IR (KBr, cm⁻¹) | 3356 (O-H), 1630 (C=N), 976, 955 | The C=N and N-O stretching frequencies may show slight shifts compared to the E-isomer. |
Experimental Protocols
Synthesis of this compound[4]
-
Dissolve cinnamaldehyde (1.32 g, 10 mmol) in ethanol (B145695) (20 ml).
-
Add a solution of hydroxylamine (B1172632) hydrochloride (2.74 g, 39.7 mmol) in water (7.5 ml) dropwise.
-
Stir the resulting mixture at 60°C for 3 hours.
-
Remove approximately half of the solvent under reduced pressure.
-
Pour the remaining reaction mixture into water (50 ml) and extract with chloroform (B151607) (3 x 20 ml).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain a mixture of E and Z isomers.
Separation by Column Chromatography[4]
-
Prepare a silica (B1680970) gel column.
-
Load the crude mixture of this compound isomers onto the column.
-
Elute the column with dichloromethane (B109758) as the eluent.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) to isolate the separated isomers.
Photochemical E/Z Isomerization[5]
For oximes where one isomer is thermodynamically favored, photochemical isomerization can be employed to enrich the mixture in the less stable isomer. This typically involves irradiating a solution of the oxime in the presence of a photosensitizer.
-
Dissolve the (E)-cinnamaldehyde oxime in a suitable solvent (e.g., ethyl acetate).
-
Add a catalytic amount of a photosensitizer (e.g., an iridium-based complex).
-
Irradiate the solution with visible light (e.g., a blue LED) at room temperature.
-
Monitor the isomerization progress by a suitable analytical technique like HPLC or NMR.
-
Once the desired isomeric ratio is achieved, the solvent can be removed to yield the mixture enriched in the (Z)-isomer, which can then be subjected to purification.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis, separation, and analysis of this compound isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Efficacy of Cinnamaldehyde Oxime and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal properties of cinnamaldehyde (B126680) oxime, a derivative of a natural aromatic aldehyde, and fluconazole (B54011), a well-established synthetic triazole antifungal agent. This analysis is supported by available experimental data to benchmark their efficacy and elucidate their mechanisms of action.
Quantitative Comparison of Antifungal Potency
The in vitro antifungal activity of cinnamaldehyde and its derivatives has been evaluated against various fungal pathogens, primarily of the Candida species. While direct comparative studies focusing specifically on cinnamaldehyde oxime against fluconazole are limited, data for the parent compound, cinnamaldehyde, and other derivatives provide valuable insights.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values
| Fungal Strain | Cinnamaldehyde Derivative | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans | Cinnamaldehyde | 125 | 0.5 | [1][2] |
| Candida albicans | 2-Cl Cinnamaldehyde | 25 | Not specified in study | [3] |
| Candida albicans | 4-Cl Cinnamaldehyde | 25 | Not specified in study | [3] |
| Candida albicans | This compound | No significant antibiofilm activity | Not specified in study | [4] |
| Fluconazole-resistant Candida isolates | Cinnamaldehyde | 100-500 | ≥ 64 | [5] |
Note: The data for this compound primarily indicates a lack of significant antibiofilm activity, which differs from direct fungicidal or fungistatic measurements like MIC. The MIC values for cinnamaldehyde derivatives suggest potent antifungal activity, in some cases against fluconazole-resistant strains.
Mechanisms of Antifungal Action
Cinnamaldehyde and its derivatives, including the oxime, and fluconazole exhibit distinct mechanisms by which they inhibit fungal growth.
This compound and Related Compounds
The primary antifungal mechanism of cinnamaldehyde and its derivatives is the disruption of the fungal cell membrane and cell wall.[6][7] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[8] Some studies also suggest that cinnamaldehyde can inhibit the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, and interfere with chitin (B13524) synthesis, a key structural component of the cell wall.[7][9][10] The carbonyl group of cinnamaldehyde is thought to be reactive and can bind to cellular proteins, contributing to its antifungal effect.[11]
Fluconazole
Fluconazole is a member of the triazole class of antifungal agents. Its mechanism of action is well-defined and involves the selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida species) at 35-37°C for 24-48 hours.[4] Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial twofold dilutions are then made in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35-37°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[12] For azoles like fluconazole, the endpoint is often defined as the concentration that produces a significant reduction (e.g., 50% or 80%) in growth compared to the drug-free control well.[4]
Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of a compound over time.
-
Experimental Setup: Fungal suspensions are prepared as for the MIC assay. The antifungal agent is added to the fungal suspension at various concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the MIC).
-
Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours), aliquots are withdrawn from each suspension.[3] Serial dilutions of these aliquots are made in sterile saline and plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated for 24-48 hours, and the number of viable colonies (CFUs) is counted.
-
Data Analysis: The results are typically plotted as the log10 CFU/mL versus time. A fungicidal effect is generally defined as a ≥99.9% (3-log10) reduction in CFU/mL from the initial inoculum.[3]
Conclusion
The available data suggests that cinnamaldehyde and its derivatives possess potent antifungal activity, including against fluconazole-resistant strains of Candida. The mechanism of action appears to be multifactorial, primarily involving the disruption of the fungal cell wall and membrane. While direct comparative data for this compound is still emerging, the broader evidence for cinnamaldehyde-related compounds indicates their potential as a source for novel antifungal drug development.
Fluconazole remains a clinically important antifungal with a well-understood mechanism of action targeting ergosterol biosynthesis. The development of resistance to fluconazole, however, necessitates the exploration of alternative antifungal agents like this compound. Further research is warranted to directly compare the efficacy of this compound with fluconazole against a range of clinically relevant fungal pathogens and to further elucidate its precise molecular targets and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shggwslib.yuntsg.com [shggwslib.yuntsg.com]
- 4. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spice oil cinnamaldehyde exhibits potent anticandidal activity against fluconazole resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects and mechanisms of cinnamaldehyde against Fusarium oxysporum, a serious pathogen in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and volatile profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity of cinnamaldehyde against Fusarium sambucinum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Cinnamaldehyde and Ascorbic Acid
An Objective Guide for Researchers
In the ongoing search for potent antioxidant compounds, both natural and synthetic, a thorough comparison against established standards is crucial for evaluating potential therapeutic and industrial applications. This guide provides a detailed, objective comparison of the antioxidant capacities of cinnamaldehyde (B126680), a major bioactive component of cinnamon, and L-ascorbic acid (Vitamin C), a universally recognized antioxidant benchmark.
Disclaimer: Direct experimental data on the antioxidant properties of cinnamaldehyde oxime is not available in the current body of scientific literature. Therefore, this guide utilizes its parent compound, cinnamaldehyde, as a proxy for a comparative analysis against ascorbic acid. This comparison provides a foundational understanding, though it is acknowledged that the conversion of the aldehyde group to an oxime could alter the molecule's antioxidant potential.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of free radicals in a given assay. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the comparative IC50 values for cinnamaldehyde and ascorbic acid from various in vitro antioxidant assays.
| Antioxidant Assay | Cinnamaldehyde (IC50) | Ascorbic Acid (IC50) | Potency Comparison |
| DPPH Radical Scavenging | 8.2 µg/mL[1] | ~4.97 µg/mL[2] | Ascorbic Acid shows higher potency |
| Superoxide (B77818) Radical Scavenging | 13.3 µg/mL[1] | Data varies widely | Cinnamaldehyde is an effective scavenger |
| Nitric Oxide (NO) Radical Scavenging | 12.1 µg/mL[1] | Data varies widely | Cinnamaldehyde is an effective scavenger |
Note: IC50 values can vary between studies due to minor differences in experimental conditions. The data presented represents values from specific cited studies for comparative purposes.
Antioxidant Mechanisms: A Mechanistic Overview
Ascorbic acid and cinnamaldehyde employ different primary mechanisms to exert their antioxidant effects. Ascorbic acid is a potent, direct free radical scavenger, while cinnamaldehyde appears to function through more indirect pathways, bolstering the cell's endogenous antioxidant defenses.
Figure 1. Contrasting antioxidant mechanisms of Ascorbic Acid and Cinnamaldehyde.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for common in vitro antioxidant assays used to evaluate the compounds discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing the violet color of the solution to fade to a pale yellow. The change in absorbance is measured spectrophotometrically.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Test compounds (Cinnamaldehyde, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the test compounds and the standard (ascorbic acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).[2]
-
Reaction Mixture: Add 1.0 mL of the 0.1 mM DPPH solution to 3.0 mL of the various concentrations of the test sample or standard.[3]
-
Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.[2][3]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank sample containing only methanol is used to zero the spectrophotometer. The control sample contains the solvent and the DPPH solution.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample. The IC50 value is determined from this graph as the concentration required to cause 50% inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical cation is reduced, and the solution's color fades.
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Test compounds and standard (Ascorbic Acid or Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Reaction: Add a small volume (e.g., 20 µL) of the diluted test sample or standard to a larger volume (e.g., 180 µL) of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for approximately 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.
Figure 2. Standard experimental workflow for the DPPH antioxidant assay.
Conclusion
Based on available in vitro data, ascorbic acid demonstrates superior direct radical scavenging activity in the DPPH assay compared to cinnamaldehyde.[1][2] However, cinnamaldehyde exhibits significant antioxidant effects through various assays, including superoxide and nitric oxide radical scavenging.[1] Its proposed mechanism, involving the upregulation of endogenous antioxidant systems like glutathione, suggests a different but potentially valuable mode of action.[4]
For researchers in drug development, these findings indicate that while ascorbic acid remains a gold standard for direct antioxidant capacity, cinnamaldehyde and its derivatives are promising compounds whose indirect antioxidant mechanisms warrant further investigation. The lack of data for this compound highlights an area for future research to explore how structural modifications to cinnamaldehyde impact its biological activity.
References
- 1. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives [mdpi.com]
In-Silico Docking Studies of Cinnamaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico docking studies of cinnamaldehyde (B126680) and its derivatives against various protein targets implicated in a range of diseases. While direct in-silico docking data for cinnamaldehyde oxime is limited in the reviewed literature, the following sections offer a comprehensive overview of the docking performance of parent cinnamaldehyde and other key derivatives, providing a valuable framework for understanding their potential therapeutic applications.
Quantitative Data Summary
The binding affinity of a ligand to its protein target is a critical parameter in computational drug design, often expressed as binding energy (in kcal/mol) and inhibition constant (Ki). Lower binding energy values indicate a more stable and favorable interaction. The following tables summarize the in-silico docking results for cinnamaldehyde and its derivatives against several protein targets.
Table 1: In-Silico Docking Performance of Cinnamaldehyde and its Derivatives Against Various Protein Targets
| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Cinnamaldehyde | Matrix Metalloproteinase-9 (MMP-9) | - | More negative than Doxycycline | Smaller than Doxycycline |
| Cinnamaldehyde | Human Carbonic Anhydrase IX (hCA IX) | 5FL6 | -4.69 | 363.47 |
| Cinnamaldehyde | Matrix Metalloproteinase-2 (MMP-2) | 1HOV | -6.31 | 23.56 |
| 2-Hydroxycinnamaldehyde (B114546) (o-OH CM) | Human Carbonic Anhydrase IX (hCA IX) | 5FL6 | -6.15 | 31.15 |
| 2-Hydroxycinnamaldehyde (o-OH CM) | Matrix Metalloproteinase-2 (MMP-2) | 1HOV | -5.09 | 186.00 |
| m-Methoxycinnamaldehyde (m-OMe CM) | RSK2 | 4EL9 | - | Better activity than other derivatives |
| Cinnamaldehyde-chalcone derivative (5n) | Succinate (B1194679) Dehydrogenase (SDH) | - | -12.9 | - |
| Malonate (Standard SDH inhibitor) | Succinate Dehydrogenase (SDH) | - | -4.8 | - |
| Cinnamaldehyde Schiff Base (V2A141) | Cyclooxygenase-2 (COX-2) | - | -4.85 | - |
| Cinnamaldehyde Schiff Base (V2A44) | Cyclooxygenase-2 (COX-2) | - | -4.84 | - |
Note: A dash (-) indicates that the data was not specified in the cited sources.
Experimental Protocols
The methodologies employed in the reviewed in-silico docking studies generally follow a standardized workflow. Understanding these protocols is essential for interpreting the presented data and for designing future computational studies.
General In-Silico Docking Workflow
-
Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of cinnamaldehyde and its derivatives are typically retrieved from databases like PubChem or sketched using molecular modeling software. Energy minimization is then performed to obtain the most stable conformation.[1]
-
Protein Preparation: The crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).[1] Water molecules, co-factors, and existing ligands are removed. For metalloproteins, the charge of the metal ions is optimized.[1]
-
-
Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock 4.2 and AutoDock Vina.[2][3]
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.[2]
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a frequently employed algorithm in AutoDock, which explores various conformations of the ligand within the protein's binding pocket to identify the most favorable binding mode.[1]
-
-
Analysis of Results:
-
Binding Affinity and Inhibition Constant: The strength of the ligand-protein interaction is quantified by the binding energy (kcal/mol) and the calculated inhibition constant (Ki).[1]
-
Visualization: The binding poses and interactions between the ligand and the amino acid residues of the protein are visualized using software like Discovery Studio.
-
Visualizations
Logical Workflow for In-Silico Docking Studies
The following diagram illustrates the typical workflow of an in-silico molecular docking study, from the initial preparation of molecules to the final analysis of their interactions.
Caption: A generalized workflow for in-silico molecular docking studies.
Hypothetical Signaling Pathway Modulation
Based on the identified protein targets from the literature, cinnamaldehyde and its derivatives may modulate various signaling pathways. For instance, the inhibition of Matrix Metalloproteinases (MMPs) can impact cancer cell invasion and metastasis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by these compounds.
Caption: Hypothetical pathway showing inhibition of MMPs by cinnamaldehyde derivatives.
Comparative Analysis and Future Directions
The compiled data reveals that cinnamaldehyde and its derivatives exhibit promising binding affinities towards a range of therapeutically relevant protein targets. For example, a cinnamaldehyde-chalcone derivative (5n) demonstrated a significantly lower binding energy for succinate dehydrogenase compared to the standard inhibitor, malonate, suggesting potent inhibitory activity.[4] Similarly, 2-hydroxycinnamaldehyde showed a strong binding affinity for human carbonic anhydrase IX.[5]
While the in-silico data for this compound is sparse, the diverse biological activities reported for oximes in general suggest that it remains a compound of interest.[6] The lack of significant biofilm inhibitory activity observed in one study does not preclude its potential efficacy against other targets.
Future research should focus on conducting dedicated in-silico docking and molecular dynamics simulation studies on this compound against a broad panel of protein targets to elucidate its potential therapeutic value. Furthermore, experimental validation of the in-silico findings through in-vitro and in-vivo assays is crucial to confirm the predicted biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cinnamaldehyde Oxime: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are of paramount importance. Cinnamaldehyde (B126680) oxime is a compound that requires careful management due to its potential hazards. Adherence to proper disposal protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle cinnamaldehyde oxime with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Protective Clothing: A lab coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated area to avoid inhaling vapors. If ventilation is insufficient, a respirator may be required.
Hazard Summary for this compound
Understanding the specific hazards associated with this compound is fundamental to its safe management.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement | Source |
| Acute Oral Toxicity | Toxic if swallowed. | Danger | H301: Toxic if swallowed | [1][2] |
| Disposal | --- | --- | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1][3] |
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[4]
1. Waste Segregation and Collection:
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. It is best practice to keep solid and liquid waste streams separate.[5] Store it away from acids, bases, and strong oxidizing agents to prevent violent reactions.[6]
-
Dedicated Waste Container: Collect all waste this compound, including contaminated materials like gloves or absorbent pads, in a dedicated, chemically compatible container.[5][7] The original container is often a suitable choice if it is in good condition.[6]
2. Containerization and Labeling:
-
Container Requirements: The waste container must be in good condition, leak-proof, and have a secure, tightly sealed cap.[5][6]
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[8]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials.[10]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate any potential leaks.[5]
-
Regular Inspections: The SAA should be inspected weekly for any signs of container leakage or deterioration.[6][7]
4. Arranging for Professional Disposal:
-
Contact EHS: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's EHS office or equivalent safety department to arrange for a pickup.
-
Licensed Disposal Vendor: The waste will be collected by a licensed hazardous waste disposal company for appropriate treatment, which may include incineration at a permitted facility.[8]
5. Spill Management: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials such as paper towels to absorb the main spill.[8]
-
Cleanup: Carefully collect the absorbent material and spilled substance and place it into your hazardous waste container for this compound.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13372-81-1 Name: this compound [xixisys.com]
- 2. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Cinnamaldehyde oxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Cinnamaldehyde oxime, focusing on procedural steps to minimize risk and ensure operational integrity.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula |
| This compound | 13372-81-1 | C9H9NO |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary known hazard is its acute oral toxicity.[1][2] It is crucial to handle this compound with care to avoid ingestion.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1][2] |
Due to the structural similarity to Cinnamaldehyde, it is prudent to assume that this compound may also be irritating to the eyes, skin, and respiratory system.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes of liquids which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374), fire/flame resistant and impervious clothing, lab coat, and apron.[3][4] | Cinnamaldehyde, a related compound, can be harmful in contact with skin, causing irritation and potential allergic reactions.[4] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient or there is a risk of inhaling dust or vapors, wear a suitable respirator with an appropriate filter for organic compounds (e.g., Type A filter).[4] | Vapors, dust, or mists can cause irritation to the upper respiratory tract. |
Glove Selection Guidance:
Operational Plan: A Step-by-Step Workflow
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that a properly functioning chemical fume hood and emergency equipment (eyewash station, safety shower) are readily accessible.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of solid this compound, including weighing, within a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and work surfaces that have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.
Caption: A logical flow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated items such as gloves, paper towels, and weigh boats in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, labeled hazardous waste container. Do not pour down the drain.[4]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
